Neomycin Sulfate hydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H54N6O26S3 |
|---|---|
Molecular Weight |
926.9 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate |
InChI |
InChI=1S/C23H46N6O13.3H2O4S.H2O/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4;/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4);1H2/t5-,6+,7-,8+,9-,10-,11?,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;;/m1..../s1 |
InChI Key |
WHAGUNPVKDUVFV-QGTTWHFQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4C([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Historical and Biosynthetic Origins of Neomycin Sulfate
Discovery and Early Research Milestones
The discovery of neomycin in 1949 is credited to the microbiologist Selman Waksman and his graduate student Hubert Lechevalier at Rutgers University. wikipedia.orgacs.orgtime.com This discovery was a result of Waksman's systematic and groundbreaking research on soil microbes, particularly the actinomycetes, which had previously led to the discovery of streptomycin (B1217042) in 1943. acs.orgtime.comebsco.comstudyantibiotics.com Waksman's work with actinomycetes, a group of filamentous bacteria, revolutionized the search for new antimicrobial agents. acs.orgacs.org
Initial research demonstrated that neomycin was effective against a broad spectrum of both Gram-positive and Gram-negative bacteria. wikipedia.org Notably, it showed activity against streptomycin-resistant bacteria and Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. wikipedia.org Neomycin received approval for medical use in 1952, and Rutgers University was granted the patent for the antibiotic in 1957. wikipedia.org
Microbial Producers and Natural Isolation Sources
Neomycin is a naturally occurring antibiotic complex produced through fermentation. hep.com.cn The primary microbial source for the production of neomycin is the soil-dwelling bacterium Streptomyces fradiae. wikipedia.orgdrugbank.comnih.govwikipedia.org Strains of Streptomyces fradiae have been established as the most effective producers of neomycin. nih.gov Another species, Streptomyces albogriseus, has also been identified as a source of neomycin. wikipedia.org The production of neomycin by these microorganisms requires specific nutrient conditions and can be carried out in either stationary or submerged aerobic cultures. wikipedia.org Following fermentation, the neomycin complex is isolated and purified from the bacterial culture. wikipedia.org
Streptomyces fradiae as the Primary Producer
Streptomyces fradiae is an actinomycete bacterium that is the principal microorganism used for the industrial production of neomycin. wikipedia.orgdrugbank.comnih.govwikipedia.org Research has focused on optimizing the fermentation conditions and medium composition to enhance the yield of neomycin from S. fradiae strains. nih.govnih.gov For instance, studies have investigated the optimal levels of various minerals, such as calcium, iron, and zinc, to maximize neomycin production. nih.gov
Neomycin Congener Composition and Characterization
Commercial-grade neomycin is not a single compound but rather a complex mixture of several structurally related compounds known as congeners. wikipedia.orgdrugbank.comnih.govdrugbank.com The primary components of this complex are Neomycin B and Neomycin C, with Neomycin A being a minor constituent. wikipedia.orgdrugbank.comnih.govdrugbank.com The relative proportions of these congeners can differ between production batches depending on the manufacturer and the specific manufacturing processes employed. wikipedia.org
Neomycin B (Framycetin) as the Major Active Component
Neomycin B, also known as framycetin, is the most abundant and most biologically active component of the neomycin complex. wikipedia.orgdrugbank.comnih.govmedchemexpress.comnih.govnih.govmedchemexpress.com It is recognized for its potent antibacterial properties. medchemexpress.commedchemexpress.com Structurally, Neomycin B is composed of four distinct moieties linked together: D-neosamine, 2-deoxystreptamine (B1221613) (2-DOS), D-ribose, and L-neosamine. wikipedia.org
Neomycin C and Neomycin A (Neamine) Constituents
Neomycin C is a stereoisomer of Neomycin B, meaning they share the same chemical formula and connectivity of atoms but differ in the spatial arrangement of one of their stereocenters. wikipedia.org It is also an active component of the neomycin complex, though generally considered less active than Neomycin B. wikipedia.org Neomycin C can be enzymatically synthesized from ribostamycin. wikipedia.org
Neomycin A, also called neamine (B104775), is another component of the neomycin complex. wikipedia.orgwikipedia.orgnih.govsynzeal.com It is structurally simpler than Neomycins B and C, consisting of a D-neosamine unit and a 2-deoxystreptamine (2-DOS) moiety. wikipedia.org Neamine is considered a degradation product of Neomycins B and C and possesses weaker antimicrobial activity compared to the other two main components. wikipedia.orgpoultrymed.com
| Neomycin Congener | Also Known As | Key Structural Components | Relative Activity |
| Neomycin A | Neamine | D-neosamine, 2-deoxystreptamine | Inactive degradation product |
| Neomycin B | Framycetin | D-neosamine, 2-deoxystreptamine, D-ribose, L-neosamine | Most active component |
| Neomycin C | - | D-neosamine, 2-deoxystreptamine, D-ribose, Neosamine C | Active, but less so than Neomycin B |
Biosynthetic Pathway Elucidation and Gene Clusters
The biosynthesis of neomycin is a complex, multi-step process governed by a dedicated set of genes organized in a gene cluster. The complete biosynthetic gene cluster for neomycin, designated as neo, has been cloned and sequenced from Streptomyces fradiae. uni-konstanz.dersc.org This cluster contains the genetic blueprint for the enzymes that construct the neomycin molecule from simpler metabolic precursors. ebi.ac.ukresearchgate.net
Sequence analysis of the neo gene cluster has revealed 21 putative open reading frames (ORFs). uni-konstanz.dersc.org The protein products of these genes show significant similarity to enzymes involved in the biosynthesis of other aminoglycoside antibiotics, such as butirosin, gentamicin, tobramycin, and kanamycin (B1662678). uni-konstanz.dersc.org The elucidation of this pathway has involved the characterization of several key enzymes, including glycosyltransferases, aminotransferases, and deacetylases. pnas.org For example, the gene neo6 encodes an L-glutamine:2-deoxy-scyllo-inosose (B3429959) aminotransferase, which is responsible for a crucial transamination step in the formation of the 2-deoxystreptamine core. uni-konstanz.de The final step in the biosynthesis involves the epimerization of neomycin C to the more active neomycin B, a reaction catalyzed by the enzyme NeoN. Understanding the neomycin biosynthetic pathway and its genetic regulation opens up possibilities for metabolic engineering to improve the yield and composition of neomycin production. hep.com.cnacs.orgresearchgate.netmdpi.com
| Gene | Putative Function in Neomycin Biosynthesis |
| neo6 | L-glutamine:2-deoxy-scyllo-inosose aminotransferase (2-deoxystreptamine formation) |
| neo7 (btrC) | DOIS gene (Neamine biosynthesis) |
| neo8 (btrM) | Putative glycosyltransferase (Neamine biosynthesis) |
| neo5 (btrE) | Putative alcohol dehydrogenase (Neamine biosynthesis) |
| neo11 (btrQ) | Putative dehydrogenase (Neamine biosynthesis) |
| neo15 (btrL, btrP) | Glycosyltransferase (Ribosylation of neamine) |
| neoN | Epimerase (Conversion of Neomycin C to Neomycin B) |
Identification and Functional Characterization of neo Genes
The biosynthesis of neomycin is governed by a cluster of genes, collectively known as the neo gene cluster, within Streptomyces fradiae. uni-konstanz.dersc.org Sequence analysis has identified approximately 21 putative open reading frames (ORFs) within this cluster. uni-konstanz.dersc.org These genes show significant protein sequence similarity to those involved in the biosynthesis of other 2-deoxystreptamine (DOS)-containing aminoglycosides. uni-konstanz.dersc.org
The neo gene cluster contains two primary operons. One operon includes 12 genes, from neoE to neoD, which are directly responsible for the synthesis of Neomycin B. nih.govresearchgate.net The other operon consists of neoGH-aphA and other regulatory genes. nih.govresearchgate.net The aphA gene, for instance, is a neomycin phosphotransferase gene that confers resistance to the antibiotic. uni-konstanz.de Several key genes and their functions have been characterized:
neo7 (btrC): Codes for 2-deoxy-scyllo-inosose (DOIS) synthase. wikipedia.org
neo6 (btrS): Encodes L-glutamine:2-deoxy-scyllo-inosose aminotransferase, which is responsible for the initial transamination step in the formation of 2-deoxystreptamine. wikipedia.orguni-konstanz.de
neo5 (btrE): A putative alcohol dehydrogenase gene. wikipedia.org
neo18 (btrB): A putative aminotransferase. wikipedia.org
neo11 (btrQ): A putative dehydrogenase. wikipedia.org
neoE: A zinc-containing dehydrogenase that is an important conserved enzyme in the synthesis of 2-DOS. mdpi.com
neoN: Encodes a radical S-adenosyl-L-methionine (SAM)-dependent epimerase that catalyzes the final step of Neomycin B biosynthesis. acs.orgnih.govnih.gov
neoG and neoH: Identified as novel regulatory genes for neomycin biosynthesis. acs.orgnih.gov
Role of Intermediates: Neamine and Paromamine (B1213074)
The biosynthesis of neomycin proceeds through several key intermediates, with neamine and paromamine playing pivotal roles. nih.gov Neamine, also known as Neomycin A, is a pseudo-disaccharide that serves as a fundamental building block. wikipedia.orgscite.ai The formation of neamine is considered a probable first step in the assembly of the neomycin molecule. researchgate.net
The conversion of paromamine to neamine is a crucial step in the pathway. nih.govuni-konstanz.de This transformation is carried out by the combined action of two enzymes encoded by the neo gene cluster: Neo-11 (a glucosaminyl-6'-oxidase) and Neo-18 (a 6'-oxoglucosaminyl:L-glutamate aminotransferase). nih.gov The process involves an FAD-dependent dehydrogenation followed by a pyridoxal-5'-phosphate-mediated transamination. nih.gov Interestingly, Neo-18 is also capable of catalyzing deamination at the C-6''' position of neomycin, suggesting a bifunctional role in the formation of both neosamine rings of the final molecule. nih.gov
Epimerization of Neomycin C to Neomycin B
The reaction mechanism involves the consumption of one equivalent of SAM to convert Neomycin C to Neomycin B. nih.gov Studies have confirmed the site of epimerization at C-5''' by observing the incorporation of a deuterium (B1214612) atom from a deuterium oxide-based buffer solution. nih.gov Further research has identified a critical cysteine residue (C249) in NeoN that provides a hydrogen atom to complete the epimerization process. nih.gov Knocking out the neoN gene in S. fradiae results in the loss of Neomycin B synthesis, highlighting the enzyme's essential role. nih.gov
Metabolic Engineering Approaches for Enhanced Biosynthesis
Given the industrial importance of neomycin, significant research has focused on metabolic engineering strategies to enhance its production in S. fradiae. nih.govresearchgate.net These approaches aim to overcome bottlenecks in the biosynthetic pathway and optimize fermentation conditions. nih.govresearchgate.net
A key strategy to boost neomycin production is the overexpression of specific genes within the neo cluster. nih.gov Overexpression of neoN has been shown to enhance the accumulation of Neomycin B while reducing the proportion of the less active Neomycin C. nih.govresearchgate.net Similarly, overexpressing regulatory genes like afsA-g and neoR has led to increased neomycin yields. nih.gov
In one study, the overexpression of a mini-gene cluster containing neoN, metK (a SAM synthetase coding gene), and the regulatory genes neoGH and aphA successfully reduced the accumulation of Neomycin C from 19.1% to 12.7% and increased Neomycin B production by approximately 13.1%. acs.orgnih.gov Another study achieved a 51.2% increase in Neomycin B potency by overexpressing the neoE gene in conjunction with optimizing the fermentation medium. researchgate.netmdpi.com
The composition of the fermentation medium is a critical factor influencing the growth of S. fradiae and the synthesis of neomycin. mdpi.com Optimization of the medium involves adjusting carbon and nitrogen sources, as well as other nutritional factors. nih.govnih.gov
Response surface methodology (RSM) has been employed to identify the optimal concentrations of key nutrients. nih.govnih.gov In one study using solid-state fermentation, ammonium (B1175870) chloride, sodium nitrate (B79036), L-histidine, and ammonium nitrate were identified as crucial factors affecting neomycin production. nih.govnih.gov Another study identified soluble starch, peptone, and ammonium sulfate (B86663) as key components for optimizing neomycin potency. mdpi.com The optimized concentrations of these components led to a two-fold increase in neomycin potency compared to the wild-type strain. mdpi.com
Table 1: Optimized Fermentation Media Components for Enhanced Neomycin Production
| Study Type | Key Components | Optimized Concentrations | Resulting Production/Potency | Reference |
|---|---|---|---|---|
| Solid State Fermentation | Ammonium Chloride, Sodium Nitrate, L-Histidine, Ammonium Nitrate | 2.00%, 1.50%, 0.250%, 0.250% | 19,642 g/kg dry coconut oil cake | nih.govnih.gov |
| Submerged Fermentation | Soluble Starch, Peptone, Ammonium Sulfate | 73.98 g/L, 9.23 g/L, 5.99 g/L | 10,849 ± 141 U/mL | mdpi.com |
Inorganic salts play a significant role in the biosynthesis of neomycin. mdpi.comresearchgate.net The addition of various salts to the fermentation medium has been shown to affect neomycin potency. mdpi.comresearchgate.net For example, the addition of K2HPO4 has been reported to critically impact neomycin production by S. fradiae. cellmolbiol.org
One study systematically investigated the effects of different inorganic salts, including sodium chloride (NaCl), potassium chloride (KCl), ammonium sulfate ((NH4)2SO4), and potassium sulfate (K2SO4), on Neomycin B biosynthesis. mdpi.com It was found that 60 mM (NH4)2SO4 was most effective in promoting both cell growth and Neomycin B production. mdpi.com This concentration led to a Neomycin B potency of 13,650.0 U/mL, which was 3.3 times higher than the control without added inorganic salts. mdpi.com The positive effect of ammonium sulfate is attributed to several factors, including increased osmotic pressure for efficient nutrient utilization, a more favorable carbon-to-nitrogen ratio, and its potential role as an amino donor for transaminase activity. mdpi.com
Table 2: Effect of Different Inorganic Salts on Neomycin B Potency
| Inorganic Salt | Optimal Concentration | Highest Neomycin B Potency (U/mL) | Fold Increase vs. Control | Reference |
|---|---|---|---|---|
| Ammonium Sulfate ((NH4)2SO4) | 60 mM | 13,650.0 | 3.3 | mdpi.com |
| Sodium Chloride (NaCl) | 80 mM | 7,429.7 | 0.82 | mdpi.com |
| Potassium Chloride (KCl) | 40 mM | 6,574.1 | 0.61 | mdpi.com |
| Potassium Sulfate (K2SO4) | 60 mM | 6,317.2 | 0.54 | mdpi.com |
Molecular Mechanism of Action of Neomycin Sulfate at the Prokaryotic Ribosome
Aminoglycoside Interaction with Bacterial Cellular Structures
The initial and critical step for the antibacterial action of neomycin sulfate (B86663) is its ability to traverse the bacterial cell envelope to reach its intracellular target, the ribosome.
Neomycin sulfate penetrates the bacterial cell wall through a combination of passive diffusion and active transport. patsnap.com The initial passage across the outer membrane of Gram-negative bacteria is thought to occur via porin channels, a form of passive diffusion. This is followed by an active transport process that moves the antibiotic across the inner cytoplasmic membrane. This active transport is dependent on the electrochemical gradient across the bacterial cell membrane. patsnap.com
Ribosomal Binding and Inhibition of Protein Synthesis
Once inside the bacterial cytoplasm, neomycin sulfate targets the ribosome, the cellular machinery responsible for protein synthesis. patsnap.comthermofisher.kr By binding to the ribosome, neomycin disrupts its function in several key ways. drugbank.com
The primary intracellular target of neomycin is the 30S ribosomal subunit of the prokaryotic 70S ribosome. patsnap.comnih.govdrugbank.com Neomycin binds specifically to this smaller subunit, interfering with its role in the initiation and elongation phases of protein synthesis. nih.govnih.govresearchgate.net This binding is stable enough to withstand processes like dialysis and electrophoresis. semanticscholar.org In addition to inhibiting the function of assembled ribosomes, neomycin has also been shown to inhibit the formation and assembly of the 30S subunit itself in bacteria such as Staphylococcus aureus and Escherichia coli. nih.govnih.gov
Table 1: Research Findings on Neomycin's Interaction with the 30S Ribosomal Subunit
| Finding | Organism Studied | Reference |
| Specifically binds to the 30S ribosomal subunit to inhibit translation. | General Prokaryotes | patsnap.comdrugbank.comresearchgate.net |
| Inhibits the assembly of the 30S ribosomal subunit. | Staphylococcus aureus | nih.govresearchgate.net |
| Shows a concentration-dependent inhibition of 30S subunit formation. | Escherichia coli | nih.gov |
Neomycin's binding site on the 30S subunit is located at the aminoacyl-tRNA site, or A-site, on the 16S ribosomal RNA (rRNA). patsnap.comresearchgate.net This interaction involves an internal loop of the 16S rRNA that forms the decoding center. nih.gov Chemical probing studies have shown that neomycin and its component, neamine (B104775), protect specific bases within the A-site from chemical modification, namely adenine 1408 (A1408) and guanine 1494 (G1494). nih.gov This binding induces a conformational change in the A-site, locking it into a state that compromises the accuracy of the decoding process. nih.gov Some research also indicates a secondary binding site on the 50S subunit, specifically on helix 69 (H69) of the 23S rRNA, which may contribute to its inhibitory effects. nih.govresearchgate.net
Table 2: Key 16S rRNA Bases Protected by Neomycin Binding
| Protected Base | Location | Significance | Reference |
| A1408 | A-site of 16S rRNA | Protected by A-site bound tRNA; crucial for decoding. | nih.gov |
| G1494 | A-site of 16S rRNA | Protected by A-site bound tRNA; involved in codon recognition. | nih.gov |
The binding of neomycin to the A-site of the 16S rRNA is the direct cause of its most significant effect: the disruption of messenger RNA (mRNA) decoding. patsnap.com This interaction causes a misreading of the genetic code carried by the mRNA. patsnap.comresearchgate.net The conformational change induced by neomycin in the A-site lowers the fidelity of the decoding process, making the ribosome more likely to accept an incorrect aminoacyl-tRNA for a given mRNA codon. nih.govnih.gov This leads to the incorporation of wrong amino acids into the growing polypeptide chain. patsnap.com The synthesis of these aberrant, nonfunctional, or potentially toxic proteins disrupts numerous cellular processes, contributing to the bactericidal action of the antibiotic. patsnap.com
In addition to causing mRNA misreading, neomycin sulfate also inhibits the translocation step of protein synthesis. patsnap.comresearchgate.net Translocation is the process where the ribosome moves one codon down the mRNA, shifting the tRNAs from the A and P sites to the P and E sites, respectively, to allow for the next codon to be read. Neomycin's binding interferes with the dynamic movements of the ribosomal subunits required for this step. nih.gov At low concentrations, neomycin slows down the forward and backward movements of the small subunit head and body domains, while at high concentrations, it can completely inhibit these essential backward movements, effectively stalling the ribosome on the mRNA. patsnap.comnih.gov This further halts protein synthesis and contributes to the antibiotic's lethal effect on the bacteria. patsnap.com
Thermodynamic Characterization of Ribosome-Neomycin Interactions
The binding of neomycin to the prokaryotic ribosome is a complex process governed by a delicate interplay of thermodynamic forces. Spectroscopic and calorimetric techniques have been employed to dissect these interactions, providing a detailed understanding of the enthalpic and entropic driving forces, the influence of environmental factors like pH and ion concentration, and the resulting stabilization of the ribosomal structure.
The interaction between neomycin and the ribosomal RNA (rRNA) A-site is an exothermic process. researchgate.net The binding affinity of neomycin is primarily driven by favorable enthalpic contributions. researchgate.netnih.govacs.org Studies comparing neomycin with other related aminoglycosides, such as paromomycin (B158545) and ribostamycin, have revealed that the enhanced affinity of neomycin is almost entirely enthalpic in origin. researchgate.netnih.govacs.org
| Aminoglycoside | ΔH (kcal/mol) at pH 6.0 | ΔH (kcal/mol) at pH 7.0 |
|---|---|---|
| Neomycin | -9.6 | -20.0 |
| Paromomycin | -6.1 | -17.0 |
| Ribostamycin | -6.9 | -12.0 |
The binding affinity of neomycin for the ribosomal A-site is highly sensitive to both pH and the concentration of surrounding ions. nih.govacs.org The observed binding affinity decreases as either the pH or the sodium ion (Na+) concentration increases. nih.govacs.org
The effect of pH is linked to the protonation state of the amino groups on the neomycin molecule. nih.gov Calorimetry studies have shown that the binding of neomycin to rRNA is linked to the uptake of protons, and the number of protons taken up increases with pH. nih.gov The salt dependency of the binding affinity indicates that at least three of the drug's ammonium (B1175870) (NH3+) groups participate in electrostatic interactions with the negatively charged phosphate (B84403) backbone of the rRNA. nih.govacs.org As the concentration of competing cations like Na+ increases, these electrostatic interactions are screened, leading to a reduction in binding affinity. This is reflected in the decreased thermal stabilization of the rRNA duplex at higher salt concentrations. acs.org
| Aminoglycoside | ΔTm (°C) at 60 mM Na+ | ΔTm (°C) at 147 mM Na+ |
|---|---|---|
| Neomycin | 12.0 | 5.4 |
| Paromomycin | 9.7 | 2.3 |
| Ribostamycin | 2.7 | 0.2 |
A direct consequence of neomycin binding is the significant stabilization of the ribosome and its rRNA components. nih.gov This binding enhances the thermal stability of the A-site RNA duplex, an effect that can be quantified by measuring the increase in its melting temperature (Tm). nih.govacs.org At a pH of 6.0 and a Na+ concentration of 60 mM, the binding of neomycin increases the thermal stability of the host RNA duplex by 12.0 °C. acs.org It is proposed that the bound neomycin stabilizes the rRNA structure by restricting the unfolding of the particles. nih.gov This stabilization effect is potent enough for the binding to remain stable even during processes like dialysis and electrophoresis. nih.gov
More detailed structural and single-molecule imaging studies have revealed that neomycin's action is not simply a general stiffening of the ribosome. Instead, neomycin binding can stabilize an intermediate conformational state of the ribosome that is in transition between locked and unlocked states. researchgate.net This stabilized intermediate configuration is incompatible with key ribosomal functions such as tRNA selection and translocation, thereby inhibiting protein synthesis. researchgate.net
Molecular Mechanisms of Resistance to Neomycin Sulfate
Enzymatic Modification of Neomycin Sulfate (B86663)
The most prevalent mechanism of resistance to aminoglycosides, including neomycin, is their enzymatic modification by bacterial enzymes. nih.gov This modification alters the structure of the antibiotic, reducing its affinity for the ribosomal target. mdpi.com
Bacteria have developed aminoglycoside-modifying enzymes (AMEs) that chemically alter and inactivate neomycin. patsnap.com These enzymes are typically classified into three main families based on the type of chemical modification they catalyze:
Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-Coenzyme A to an amino group on the neomycin molecule. mdpi.comresearchgate.net
Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. mdpi.comresearchgate.net
Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer an adenyl group from ATP to a hydroxyl group of the antibiotic. mdpi.comresearchgate.net
The genes encoding these enzymes are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations. researchgate.net The modification of neomycin by these enzymes sterically hinders its binding to the ribosome, rendering it ineffective. wikipedia.org
Table 1: Major Classes of Aminoglycoside-Modifying Enzymes (AMEs)
| Enzyme Class | Abbreviation | Mechanism of Action |
|---|---|---|
| Aminoglycoside Acetyltransferases | AAC | Acetylation of amino groups |
| Aminoglycoside Phosphotransferases | APH | Phosphorylation of hydroxyl groups |
Resistance to neomycin is frequently conferred by kanamycin (B1662678) kinase genes. wikipedia.org The most well-known of these is the neomycin phosphotransferase II (nptII) gene, which encodes the enzyme aminoglycoside 3'-phosphotransferase II (APH(3')II). geneticsmr.orgsrce.hr This enzyme specifically phosphorylates neomycin, inactivating it. geneticsmr.org The nptII gene was originally isolated from the Tn5 transposon in Escherichia coli and is widely used as a selectable marker in molecular biology to identify cells that have successfully incorporated a plasmid. geneticsmr.orgontosight.ai Cells expressing the nptII gene can survive in the presence of neomycin and other aminoglycosides like kanamycin and G418. ontosight.aiaddgene.org
Alterations in Bacterial Uptake and Efflux Mechanisms
Another significant mechanism of resistance involves changes in the bacterial cell's ability to take up neomycin or actively pump it out.
Reduced uptake of neomycin can occur due to alterations in the outer membrane permeability of Gram-negative bacteria. nih.govplos.org However, a more active process involves efflux pumps, which are transmembrane proteins that recognize and expel a wide range of compounds, including antibiotics, from the bacterial cell. nih.govnih.gov Overexpression of these pumps maintains the intracellular concentration of neomycin below a therapeutic threshold. nih.gov
Several families of efflux pumps are implicated in neomycin resistance, with the Resistance-Nodulation-Cell Division (RND) family being particularly prominent in Gram-negative bacteria. nih.govmdpi.com For instance, the MexAB-OprM efflux pump in Pseudomonas aeruginosa and the AcrAB-TolC system in Escherichia coli can contribute to neomycin resistance. nih.govasm.org The use of efflux pump inhibitors, such as phenylalanine-arginine β-naphthylamide (PAβN), has been shown to enhance the sensitivity of some bacteria to neomycin, confirming the role of efflux in resistance. asm.orgfrontiersin.org
Table 2: Examples of Efflux Pumps Involved in Neomycin Resistance
| Efflux Pump System | Bacterial Species | Pump Family |
|---|---|---|
| MexAB-OprM | Pseudomonas aeruginosa | RND |
| MexCD-OprJ | Pseudomonas aeruginosa | RND |
| AcrAB-TolC | Escherichia coli | RND |
Ribosomal Target Site Mutations
Neomycin exerts its antibacterial effect by binding to the 30S ribosomal subunit, specifically to the A-site within the 16S rRNA, leading to misreading of the mRNA code and inhibition of protein synthesis. patsnap.comnih.gov Mutations in the 16S rRNA can alter the structure of this binding site, reducing the affinity of neomycin and conferring resistance. nih.govmcmaster.ca
These mutations are often clustered in the decoding region of the 16S rRNA. embopress.org For example, point mutations in the 3' minor domain of helix 44 of the E. coli 16S rRNA gene (rrsB) can confer resistance to neomycin. mcmaster.ca A notable mutation is the A1408G substitution (using E. coli numbering), which has been shown to confer high-level resistance to a range of aminoglycosides, including neomycin. embopress.orgoup.com This specific mutation is responsible for amikacin (B45834) resistance in Mycobacterium abscessus, which has only a single copy of the rRNA operon. oup.com Mutations affecting the C1409-G1491 base pair in the A-site can also lead to resistance, although the effect on neomycin susceptibility may be moderate compared to other aminoglycosides. nih.gov
Host Cell Resistance Mechanisms: Phospholipid Flippases and Membrane Asymmetry
Beyond bacterial resistance, eukaryotic host cells also possess mechanisms that can determine their sensitivity to neomycin. A key mechanism involves the regulation of the plasma membrane's lipid composition by proteins called phospholipid flippases. nih.govbiorxiv.org
P4-ATPases are a family of phospholipid flippases that establish and maintain the asymmetric distribution of phospholipids (B1166683) across cell membranes. nih.govresearchgate.net In budding yeast, a P4-ATPase named Neo1 is crucial for resistance to neomycin. nih.govbiorxiv.org Its human ortholog is ATP9A. nih.govbiorxiv.org
Recent research has revealed that Neo1/ATP9A functions as a flippase for phosphatidylinositol-4-phosphate (B1241899) (PI4P), moving it from the extracellular or lumenal leaflet to the cytosolic leaflet of the Golgi apparatus membrane. biorxiv.orgthemoonlight.io In cells where Neo1 or ATP9A function is lost or reduced, PI4P is not efficiently flipped back to the cytosolic leaflet. nih.govbiorxiv.org This leads to the transport and exposure of PI4P on the outer surface of the plasma membrane. nih.govbiorxiv.orgbiorxiv.org
Extracellularly exposed PI4P then acts as a receptor for the polycationic neomycin, concentrating the antibiotic on the cell surface. biorxiv.orgbiorxiv.org This high local concentration facilitates the endocytic uptake of neomycin into the cell, leading to cytotoxicity. nih.govbiorxiv.org Therefore, by preventing the secretion of PI4P to the cell surface, functional Neo1/ATP9A flippases confer resistance to neomycin in eukaryotic cells. biorxiv.orgthemoonlight.io This pathway involves the initial synthesis of PI4P on the cytosolic leaflet of the plasma membrane, its transport to the endoplasmic reticulum, and subsequent vesicular transport to the Golgi, where Neo1 acts. nih.govbiorxiv.org
Extracellular PI4P as a Receptor for Neomycin Entry
The entry of the polycationic aminoglycoside antibiotic neomycin into specific eukaryotic cells is a critical step for its therapeutic and toxic effects. Recent research has identified phosphatidylinositol-4-phosphate (PI4P) as a key extracellular receptor that facilitates this process. biorxiv.orgnih.govbiorxiv.org Under normal physiological conditions, PI4P is predominantly located in the cytosolic leaflet of cellular membranes. nih.gov However, under certain conditions, such as the loss of function of specific phospholipid flippases, PI4P can be exposed on the extracellular leaflet of the plasma membrane. biorxiv.orgnih.gov
This extracellular PI4P serves as a binding site for neomycin, concentrating the antibiotic on the cell surface. biorxiv.orgbiorxiv.org The binding of neomycin to extracellular PI4P is a prelude to its cellular uptake, which occurs through endocytosis. biorxiv.orgbiorxiv.org This mechanism was demonstrated using Texas Red-conjugated neomycin (Neo-TR), which showed significant cellular entry only in cells with exposed extracellular PI4P. biorxiv.org The process is conserved across species, as it is observed in both yeast and human cells. biorxiv.orgnih.gov In human cells, the knockdown of ATP9A, an ortholog of the yeast Neo1 flippase, leads to the exposure of extracellular PI4P and a corresponding increase in neomycin sensitivity. nih.govresearchgate.net
The pathway leading to extracellular PI4P exposure is complex. It begins with the production of PI4P in the cytosolic leaflet of the plasma membrane. nih.gov A portion of this PI4P is then transported to the endoplasmic reticulum (ER) via non-vesicular transport, mediated by proteins like Osh6. nih.gov Within the ER, some PI4P evades degradation by the Sac1 phosphatase and enters the lumenal leaflet. nih.govresearchgate.net From the ER, lumenal PI4P is transported to the Golgi apparatus via COPII vesicles. nih.gov In the Golgi, the flippase Neo1 (or ATP9A in humans) is responsible for flipping PI4P back to the cytosolic leaflet. biorxiv.orgnih.gov When Neo1/ATP9A activity is lost or impaired, this flipping process is disrupted, leading to the transport of PI4P to the plasma membrane's extracellular leaflet, where it can act as a neomycin receptor. biorxiv.orgnih.gov
This discovery provides a mechanistic explanation for the cell-type-specific toxicity of neomycin and highlights a novel role for extracellular phosphoinositides in antibiotic sensitivity. biorxiv.orgbiorxiv.org
Hypersensitivity Induced by Mutations in Flippase Substrate Recognition
Hypersensitivity to neomycin in certain eukaryotic cells is directly linked to mutations that affect the function of P4-ATPase phospholipid flippases, specifically Neo1 in yeast and its human ortholog ATP9A. nih.govresearchgate.net These flippases are crucial for maintaining the asymmetric distribution of phospholipids, including phosphatidylinositol-4-phosphate (PI4P), across the plasma membrane. nih.gov Mutations that alter the substrate recognition or transport capabilities of these flippases can lead to the aberrant exposure of PI4P on the outer surface of the cell. nih.govresearchgate.net
In budding yeast, the NEO1 gene is essential for neomycin resistance. nih.govnih.gov Specific mutations within the substrate translocation pathway of the Neo1 protein result in neomycin hypersensitivity. biorxiv.orgnih.gov These mutations impair the flippase's ability to bind and transport PI4P from the lumenal (extracellular-facing) leaflet of the Golgi to the cytosolic leaflet. biorxiv.orgnih.gov Consequently, PI4P is secreted to the extracellular leaflet of the plasma membrane, where it acts as a receptor for neomycin, facilitating its uptake and leading to increased cellular sensitivity to the antibiotic. biorxiv.orgnih.govresearchgate.net
Detailed studies have identified specific mutations in Neo1 that cause this hypersensitive phenotype. For instance, mutations in the entry gate (S221L, S452Q) and exit gate (R247L, P456A) of the flippase's translocation pathway result in a loss of PI4P asymmetry and a corresponding hypersensitivity to neomycin. biorxiv.org Interestingly, while all four mutations cause a similar hypersensitivity, they have different effects on the PI4P-stimulated ATPase activity of the enzyme, suggesting a complex relationship between substrate transport and enzymatic activity. biorxiv.org
Table 1: Effect of Neo1 Mutations on Neomycin Sensitivity and PI4P-Stimulated ATPase Activity
| Neo1 Mutant | Location of Mutation | Effect on Neomycin Sensitivity | Effect on PI4P-Stimulated ATPase Activity |
|---|---|---|---|
| S221L | Entry Gate | Hypersensitive biorxiv.org | Enhanced biorxiv.org |
| S452Q | Entry Gate | Hypersensitive biorxiv.org | Enhanced biorxiv.org |
| R247L | Exit Gate | Hypersensitive biorxiv.org | Reduced biorxiv.org |
| P456A | Exit Gate | Hypersensitive biorxiv.org | Reduced biorxiv.org |
This mechanism underscores the importance of proper phospholipid flipping in preventing drug toxicity. The genetic disruption of flippase substrate recognition provides a clear molecular basis for neomycin hypersensitivity, linking it directly to the exposure of an extracellular receptor that is normally sequestered. nih.gov
Structure Activity Relationship Sar Studies of Neomycin Sulfate and Analogs
Impact of Structural Modifications on Ribosomal Binding Affinity
The binding of neomycin to the A-site of the 16S rRNA is the primary mechanism of its antibacterial action. nih.gov This interaction disrupts protein synthesis, leading to bacterial cell death. nih.gov The affinity of this binding is highly dependent on the three-dimensional structure of the aminoglycoside and the specific interactions it forms with the RNA.
Structural modifications to neomycin can significantly alter its ribosomal binding affinity. For instance, the number and location of amino groups are critical for the electrostatic interactions with the negatively charged phosphate (B84403) backbone of rRNA. acs.org Studies have shown that neomycin's higher affinity for the human mitochondrial ribosome compared to some other aminoglycosides contributes to its ototoxicity. nih.gov
Modifications at various positions on the neomycin scaffold have been explored to enhance ribosomal selectivity, favoring binding to bacterial ribosomes over human mitochondrial or cytosolic ribosomes. nih.govresearchgate.net For example, modifications at the N6′ and N6‴ positions have been shown to enhance target selectivity without compromising antibacterial activity. nih.gov Dimerization of neomycin molecules through different linkers also impacts ribosomal binding, with the nature of the linker influencing both affinity and antibacterial properties. nih.govasm.org
The following table summarizes the relative binding affinities of some neomycin analogs to the bacterial ribosomal A-site, as determined by the displacement of a fluorescently labeled neomycin probe. nih.gov
Influence of Specific Functional Groups and Conformations on Activity
The specific functional groups and their spatial arrangement on the neomycin molecule play a pivotal role in its biological activity. The conformation of the rings and the orientation of the substituents dictate the precise interactions with the ribosomal target.
Ring I of neomycin is a critical component for its interaction with the ribosomal A-site. nih.gov Modifications on this ring can have a profound impact on antibacterial activity and susceptibility to resistance enzymes. The amino and hydroxyl groups on ring I are particularly important. nih.gov For example, the 2'-amino group is a target for aminoglycoside-modifying enzymes (AMEs), and its modification can help overcome resistance. nih.gov However, the presence of a basic amino group at the 2'-position is not absolutely essential for activity, provided there are other suitably located basic groups. acs.org
The 6'-amino group is another key feature of neomycin, distinguishing it from paromomycin (B158545), which has a hydroxyl group at this position. nih.govnih.gov This single change has significant consequences for ribosomal binding and susceptibility to certain AMEs. nih.gov Theoretical studies have also explored the addition of nucleobases to Ring I to potentially enhance specificity for certain RNA sequences. researchgate.net
The configuration of the substituent at the 6′-position of Ring I is a major determinant of neomycin's activity and selectivity. researchgate.net Neomycin possesses a 6'-amino group, whereas the related aminoglycoside, paromomycin, has a 6'-hydroxyl group. researchgate.net While this difference may seem minor, it leads to distinct interactions with the ribosome. researchgate.net
The table below illustrates the effect of modifications at the 6'-position on the inhibitory activity of neomycin analogs against bacterial ribosomes.
Quantitative Structure-Activity Relationship (QSAR) Methodologies in Aminoglycoside Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. acs.org In aminoglycoside research, QSAR models are valuable tools for understanding the physicochemical properties that govern their interaction with targets like rRNA and for predicting the activity of novel derivatives. nih.govacs.org
QSAR studies have been employed to investigate the DNA-binding properties of aminoglycoside-polyamine libraries, identifying key molecular descriptors such as size, basicity, and hydrogen-bonding capabilities that influence binding efficacy. acs.orgnih.gov These models can accelerate the development of new therapeutics by predicting the biological activity of yet-to-be-synthesized compounds. researchgate.netnih.gov The process involves calculating a set of molecular descriptors and using statistical methods like partial least squares (PLS) regression to build a predictive model. nih.gov While extensively used for protein-targeted drug design, the application of QSAR to RNA-targeting small molecules like aminoglycosides is an emerging and promising field. acs.org
Design and Synthesis of Neomycin-Based Conjugates
To enhance the therapeutic properties of neomycin, researchers have designed and synthesized various conjugates by attaching other molecules to the neomycin scaffold. These modifications aim to improve target specificity, overcome resistance, or introduce novel functionalities.
Examples of neomycin conjugates include:
Neomycin-lipid conjugates : These amphiphilic molecules have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). acs.orgscispace.com
Neomycin-imidazole conjugates : Designed to mimic ribonucleases, these conjugates can induce site-specific cleavage of viral RNA, such as the HIV-1 TAR RNA. nih.gov
Peptidic-aminosugar (PA) conjugates : Libraries of neomycin-amino acid conjugates have been synthesized to explore new SAR and identify compounds with improved ribosomal binding and antibacterial activity. nih.gov
Aminoglycoside-arginine conjugates (AACs) are a class of neomycin-based derivatives where multiple arginine residues are attached to the aminoglycoside core. weizmann.ac.ilnih.gov These conjugates were designed as mimetics of the Tat protein's basic domain to target the HIV-1 trans-activation responsive (TAR) RNA element. weizmann.ac.il
The hexa-arginine conjugate of neomycin B (NeoR) has demonstrated high affinity for TAR RNA, with binding constants in the nanomolar range. weizmann.ac.ilnih.gov The number and placement of the arginine residues, as well as the aminoglycoside core, are critical for the anti-HIV activity. nih.govresearchgate.net Studies have shown that the hexa-arginine-neomycin conjugate is the most potent among a series of multi-arginine-aminoglycoside conjugates. nih.govresearchgate.net Besides binding to TAR RNA, AACs have also been shown to interfere with the interaction between the HIV-1 envelope protein gp120 and the CXCR4 receptor, inhibiting viral entry into host cells. nih.govresearchgate.net
The table below presents the binding affinities (Kd) of various aminoglycoside-arginine conjugates to HIV-1 TAR RNA. nih.gov
Relationship Between Arginine Number and Biological Activitynih.gov
The biological activity of neomycin and its analogs can be significantly modulated by conjugation with amino acids, particularly arginine. Research into aminoglycoside-arginine conjugates (AACs) has revealed a direct and critical relationship between the number of attached arginine residues and the resulting biological effects, especially in the context of antiviral activity. researchgate.netnih.gov
Studies have been conducted on a series of conjugates involving neomycin B, as well as the related aminoglycosides paromomycin and neamine (B104775), with a varying number of arginines, from one to six. researchgate.netnih.gov The primary focus of this research has been on the inhibition of the human immunodeficiency virus type 1 (HIV-1). researchgate.net The findings consistently demonstrate that both the aminoglycoside core and the quantity of conjugated arginines are crucial factors in designing potent anti-HIV agents. researchgate.netnih.gov
The antiviral mechanism of these conjugates is linked to the inhibition of viral entry into host cells. researchgate.net Specifically, they interfere with the interaction between the HIV-1 coat protein gp120 and the CXCR4 receptor on human T-cells. researchgate.netnih.gov
Detailed research findings indicate a clear structure-activity relationship:
Mono-arginine conjugates consistently display the lowest level of anti-HIV activity. researchgate.netnih.gov
Multi-arginine conjugates show intermediate activity. researchgate.netnih.gov
Hexa-arginine-neomycin has been identified as the most potent conjugate, exhibiting the highest antiviral activity in the series. researchgate.netnih.gov
This dose-dependent effect of arginine units is also observed in their binding affinity to viral RNA elements. The binding constants (KD) for trans-activation response (TAR) RNA and Rev response element (RRE) RNA are dependent on the number and placement of arginines. nih.gov The hexa-arginine neomycin B conjugate is the most powerful binder to both TAR and RRE RNAs, with KD values of 5 nM and 23 nM, respectively. nih.gov
The following table summarizes the relationship between the number of arginine residues on neomycin conjugates and their observed anti-HIV-1 activity.
| Neomycin-Arginine Conjugate | Number of Arginine Residues | Relative Anti-HIV-1 Activity |
| Mono-arginine-neomycin | 1 | Lowest |
| Multi-arginine-neomycin | 2-5 | Intermediate |
| Hexa-arginine-neomycin | 6 | Most Potent |
This table is based on findings that report a clear hierarchy of activity among the conjugates. researchgate.netnih.gov
Further studies involving the conjugation of single amino acids to neomycin have also highlighted the importance of positively charged residues for another biological function: binding to the bacterial 16S ribosomal A-site RNA. Conjugates with positively charged amino acids like arginine and lysine (B10760008) show a greater binding affinity for the A-site than neomycin by itself. However, this research also indicates that consecutive positive charges might decrease binding affinity, suggesting a complex relationship that depends on the specific placement and number of residues.
Synthesis and Derivatization of Neomycin Sulfate
Synthetic Strategies for Neomycin Analogs
The synthesis of neomycin analogs often involves the strategic modification or replacement of its constituent rings to probe and enhance its binding to ribosomal RNA. acs.orgnih.gov
A key area of investigation involves the replacement of the aminosugar and/or aminocyclitol rings with heterocyclic motifs. chim.it The neamine (B104775) core, consisting of rings I and II, is crucial for specific binding to the prokaryotic 16S rRNA. chim.itacs.org Synthetic strategies have been developed to use neamine as a foundational structure for building new antibiotics. acs.org
One approach has been to probe the role of ring IV (2,6-dideoxy-2,6-diamino-β-L-idopyranose) by synthesizing analogs where this ring is replaced. acs.org For instance, an analog where ring IV was substituted with a diamine tail was synthesized. acs.org While the positive charge on the idose ring was found to be important for specific in vitro binding, the analog with the diamine tail exhibited antibiotic activity comparable to neomycin B against Escherichia coli. acs.org
Another strategy involves the synthesis of 4'-deoxy-4'-fluoro neomycin analogs. These modifications have been shown to improve the inhibition profile against resistant enzymes. rsc.org Specifically, 4'-deoxy-4'-fluoro-4'-epi neomycin analogs demonstrated preferential inhibition against strains of P. aeruginosa that are known to inactivate the parent aminoglycoside. rsc.org A notable finding from these studies was the observation of a unique F-G1491 stacking interaction in a co-crystal structure of a 4'-deoxy-4'-fluoro-4'-epi neomycin analog with a bacterial ribosomal RNA A-site. rsc.org
The synthesis of these analogs often begins with commercially available neomycin B, which is converted into key intermediates. For example, neomycin B can be treated with methanolic-HCl to yield neamine hydrochloride. tandfonline.com The amino groups are then protected, and subsequent reactions allow for the modification of specific hydroxyl groups. tandfonline.com
Table 1: Synthetic Intermediates from Neomycin B
| Intermediate | Reagents and Conditions | Yield (%) | Reference |
|---|---|---|---|
| Neamine hydrochloride | Methanolic-HCl | ~70 | tandfonline.com |
Research has also focused on replacing the 2-deoxystreptamine (B1221613) (2-DOS) moiety, a key structural feature, with novel heterocyclic scaffolds. chim.it However, the complete removal of the 2-DOS ring often leads to a loss of antibiotic activity. chim.it To address this, approaches have been developed that maintain this critical ring while introducing other novel systems. chim.it
One such strategy involves the synthesis of aminoglycoside analogs containing a simplified 2,5-dideoxystreptamine (B1253846) scaffold in place of the natural 2-deoxystreptamine core. thieme-connect.com This allows for the study of the 5-hydroxyl group's effect on RNA binding affinity and selectivity. thieme-connect.com A series of monosaccharide building blocks with varying amino group positions and conformations are utilized in the assembly of these oligosaccharides. thieme-connect.comthieme-connect.com
The synthesis of these analogs involves glycosylation reactions where a thioethyl glycoside donor is reacted with a suitable acceptor in the presence of N-iodosuccinimide (NIS) and silver triflate (AgOTf). thieme-connect.com The resulting protected oligosaccharides are then deprotected via catalytic hydrogenation to yield the final aminoglycoside analogs. thieme-connect.comthieme-connect.com
Table 2: General Glycosylation Reaction Components
| Component | Role | Reference |
|---|---|---|
| Thioethyl glycoside | Glycosyl Donor | thieme-connect.com |
| Acceptor (e.g., simplified streptamine (B1206204) scaffold) | Glycosyl Acceptor | thieme-connect.com |
| N-Iodosuccinimide (NIS) / Silver Triflate (AgOTf) | Promoters | thieme-connect.com |
Preparation of Modified Neomycin Conjugates
Neomycin's structure allows for conjugation with various molecules to create derivatives with altered properties. researchgate.net A common approach involves modifying the primary amine or hydroxyl groups. researchgate.net For instance, lipophilic groups have been conjugated to the neomycin core. researchgate.net
One method utilizes a multicomponent domino process to synthesize neomycin-sugar conjugates under mild conditions. ucsd.eduthieme-connect.de This process involves the reaction of a glycosyl azide (B81097) with an isocyanate, followed by the addition of the neomycin derivative and a fumaric acid monoester. ucsd.edu This strategy allows for the creation of a diverse library of conjugates. ucsd.edu
Another strategy involves the synthesis of amphiphilic neomycin B conjugates. nih.govmdpi.com For example, lysine-ligated neomycin B conjugates have been prepared through reductive amination of a protected C5"-modified neomycin B-based aldehyde. nih.gov These conjugates, where a suitably protected lysine-neomycin B serves as a building block for peptide synthesis, have shown retained antibacterial activity. nih.gov Similarly, bilipid conjugates have been synthesized by modifying the C(5") position of neomycin B. mdpi.com
Furthermore, neomycin has been conjugated with molecules like imidazole (B134444) to create agents that can induce site-specific cleavage of RNA, such as the HIV-1 TAR RNA. researchgate.net These conjugates are designed to mimic the active site of ribonucleases. researchgate.net The synthesis of 5"-modified neomycin conjugates with triazole- and amide-based linkages has also been reported. researchgate.net
The modification of neomycin B can also be achieved through a combination of Mitsunobu and click chemistry, allowing for specific modifications at three of the four ring systems. acs.org
Exploration of Novel Antimicrobial Agents Inspired by Neomycin Scaffold
The neomycin scaffold has served as an inspiration for the development of novel antimicrobial agents, including those incorporating different heterocyclic structures.
The pyrazole (B372694) nucleus is a well-known pharmacophore with a wide range of therapeutic properties, including antibacterial activity. nih.govacs.orgnih.gov The synthesis of pyrazole derivatives is an active area of research. semanticscholar.orgmdpi.com
Novel pyrazole-4-carboxamide derivatives have been synthesized and tested for their antibacterial activity. japsonline.com In one study, these compounds were evaluated against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. japsonline.com The results indicated that the substituent groups on the phenyl ring influenced the antibacterial spectrum. japsonline.com For instance, compound 5i was particularly effective against Gram-positive bacteria, while compound 5k showed potent activity against Gram-negative strains, with its efficacy at 60 µg/ml being comparable to neomycin at 10 µg/ml. japsonline.com
Another study focused on the synthesis of ferrocenyl-substituted pyrazoles and their evaluation as antimicrobial agents against S. aureus, K. pneumoniae, A. niger, and Trichophyton rubrum. nih.gov These compounds demonstrated inhibitory action against the tested microbial strains. nih.gov
The synthesis of pyrazole derivatives often involves multi-step processes. semanticscholar.orgjapsonline.comresearchgate.net A common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. semanticscholar.org For example, 3,4-disubstituted pyrazoles can be synthesized from the cyclization of an ethanone (B97240) intermediate with hydrazine hydrate (B1144303). semanticscholar.orgresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Neomycin Sulfate (B86663) hydrate |
| Neomycin B |
| Neamine hydrochloride |
| 2,6-dideoxy-2,6-diamino-β-L-idopyranose |
| 2-deoxystreptamine (2-DOS) |
| 2,5-dideoxystreptamine |
| N-iodosuccinimide (NIS) |
| Silver triflate (AgOTf) |
| Lysine (B10760008) |
| Imidazole |
| Fumaric acid |
| Pyrazole |
| Staphylococcus aureus |
| Bacillus subtilis |
| Pseudomonas aeruginosa |
| Escherichia coli |
| Klebsiella pneumoniae |
| Aspergillus niger |
| Trichophyton rubrum |
| Hydrazine hydrate |
| Cbz-Cl (Benzyl chloroformate) |
Advanced Analytical Methodologies for Neomycin Sulfate Hydrate Research
Chromatographic Techniques for Characterization and Quantification
Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the analysis of Neomycin Sulfate (B86663) Hydrate (B1144303). However, the absence of a chromophore necessitates detection methods other than UV-Vis spectrophotometry. researchgate.netresearchgate.net Researchers have successfully implemented various alternative detection techniques to achieve sensitive and reliable quantification.
Liquid Chromatography with Pulsed Electrochemical Detection (LC-PED) is a sensitive and direct method for analyzing electroactive compounds like aminoglycosides that are difficult to detect otherwise. chromatographyonline.combasinc.com This technique has been successfully applied to the determination of Neomycin Sulfate, offering good linearity and repeatability. nih.gov The method is recognized for its high efficiency, allowing for the separation of the main component, Neomycin B, from Neomycin C and other impurities. nih.gov
An isocratic liquid chromatographic method combined with PED uses a mobile phase containing sodium sulfate, sodium 1-octanesulfonate, and a phosphate (B84403) buffer, with sodium hydroxide (B78521) added post-column to enhance detection. nih.govnih.gov The separation is typically performed on columns packed with poly(styrene-divinylbenzene) co-polymers or specific reversed-phase columns like the Discovery C18. nih.govnih.gov The robustness of the method has been assessed using a central composite design, confirming its selectivity, repeatability, linearity, and sensitivity. nih.gov Furthermore, high-performance anion-exchange chromatography with integrated pulsed amperometric detection (HPAE-IPAD), a variant of LC-PED, has been proposed as a more precise and faster alternative to traditional bioassays for neomycin in various pharmaceutical formulations. nih.gov
Table 1: Representative LC-PED Method Parameters for Neomycin Analysis
| Parameter | Conditions | Source |
|---|---|---|
| Column | Discovery C18 (250 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Aqueous solution with 35 g/L sodium sulphate, 1 g/L sodium 1-octanesulfonate, 14 ml/L tetrahydrofuran (B95107) (THF), and 50 ml/L of 0.2 M phosphate buffer (pH 3.0) | nih.gov |
| Post-Column Reagent | Sodium hydroxide | nih.govnih.gov |
| Detection | Pulsed Electrochemical Detection (PED) on a gold electrode | nih.gov |
| Performance | High efficiency, good selectivity, repeatability, linearity, and sensitivity | nih.gov |
Evaporative Light Scattering Detection (ELSD) is a universal detection method suitable for non-volatile analytes like Neomycin Sulfate. waters.com The principle of ELSD involves nebulization of the column eluent into droplets, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles. waters.comthermofisher.com This technique is compatible with gradient elution, unlike refractive index detectors. waters.com
For Neomycin analysis, the ELSD response can be enhanced by increasing the volatility of the mobile phase and the molecular mass of the ion-pairing reagents. nih.gov A significant challenge in the analysis of Neomycin Sulfate using ELSD is the interference from the sulfate itself, which can co-elute with neomycin components; this often necessitates a sample preparation step to remove the bulk of the sulfate ions. mn-net.com Method development has focused on optimizing mobile phase composition, such as using water-acetone with heptafluorobutyric acid (HFBA) as an ion-pairing agent, to improve peak shape and sensitivity. nih.gov Validated HPLC-ELSD methods have been successfully applied to determine neomycin in raw materials and pharmaceutical formulations. researchgate.netnih.gov
Table 2: Optimized HPLC-ELSD Method for Neomycin Determination
| Parameter | Conditions | Source |
|---|---|---|
| Column | Waters ODS-2 C18 Spherisorb | nih.gov |
| Mobile Phase | Isocratic water-acetone (50:50) containing 11.6 mM Heptafluorobutyric acid (HFBA) | nih.gov |
| Flow Rate | 1.0 ml/min | nih.gov |
| Detector | ELSD | nih.gov |
| Evaporation Temp. | 45 °C | nih.gov |
| Nitrogen Pressure | 3.5 bar | nih.gov |
| LOD | 0.6 µg/ml | nih.gov |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation of pharmaceutical compounds. tandfonline.com Due to the lack of a chromophore in the neomycin molecule, RP-HPLC methods for its analysis must be coupled with a universal detector like ELSD or CAD, or with mass spectrometry (MS). nih.govresearchgate.net
A simple and repeatable RP-HPLC method for neomycin and its related substances has been developed using a C18 column with a mobile phase consisting of water, methanol (B129727), and an ion-pairing agent like heptafluorobutyric acid (HFBA). nih.govsigmaaldrich.com Such methods have been validated according to ICH guidelines and are capable of separating Neomycin B from its impurities. nih.gov Another developed RP-HPLC method allows for the simultaneous estimation of neomycin and fluocinolone (B42009) using a buffer and methanol mobile phase, with detection at 250 nm, though this is likely for the co-analyte fluocinolone. ijpsr.com The development of these methods often employs Quality by Design (QbD) principles to ensure they are robust and reliable for routine analysis. tandfonline.com
Table 3: Example of an RP-HPLC Method for Neomycin Analysis
| Parameter | Conditions | Source |
|---|---|---|
| Column | C18 Hypersil® Gold aQ | nih.govresearchgate.net |
| Mobile Phase | Water, methanol, and heptafluorobutyric acid | nih.govresearchgate.net |
| Detection | Charged Aerosol Detection (CAD) and/or Mass Spectrometry (MS) | nih.govresearchgate.net |
| Application | Determination of neomycin and related substances in pharmaceutical preparations | nih.govsigmaaldrich.com |
Charged Aerosol Detection (CAD) is a universal detection technology that measures analytes in direct proportion to their mass, regardless of their chemical structure. thermofisher.comthermofisher.com This makes it exceptionally well-suited for quantifying compounds like Neomycin Sulfate that lack a chromophore. nih.gov The detection process involves nebulizing the eluent, charging the resulting aerosol particles, and then measuring this charge. thermofisher.com
LC-CAD methods for neomycin have demonstrated good repeatability and are capable of quantifying both neomycin and its related substances, for which reference standards may not be available. nih.govresearchgate.net A validated method using a C18 column with a mobile phase containing heptafluorobutyric acid showed good separation of neomycin impurities. nih.gov The method was validated for accuracy, precision, and linearity, proving its suitability for quality control of pharmaceutical preparations. nih.govsigmaaldrich.com CAD is often considered to have higher sensitivity than ELSD for detecting polar small molecules. researchgate.net
Table 4: Performance of a Validated LC-CAD Method for Neomycin B
| Parameter | Result | Source |
|---|---|---|
| Detector | Charged Aerosol Detector (CAD) | nih.gov |
| LOD | 3.0 µg/ml | researchgate.net |
| Accuracy | 95.8 - 102.1% | researchgate.net |
| Precision (RSD) | 0.1 - 0.6% | researchgate.net |
| Application | Quantification of Neomycin B in pharmaceutical formulations | researchgate.net |
Resonance Rayleigh Scattering (RRS) is a highly sensitive detection method that has been adapted for HPLC analysis of Neomycin Sulfate. rsc.orgnih.gov The technique is based on the significant enhancement of RRS intensity when neomycin forms large ion-association complexes with certain dyes or nanoparticles. rsc.orgnih.gov
In one method, neomycin sulfate reacts with Trypan Red in an acidic medium to form 1:1 ion-association complexes. rsc.org These aggregates, with an average size of 45 nm, cause a dramatic increase in the RRS signal, which can be detected. rsc.org The method demonstrated a low limit of detection (LOD) of 56 ng/mL and a linear range from 0.48 to 23.52 µg/mL. rsc.org Another approach used the interaction between neomycin, Congo Red, and dodecyl trimethyl ammonium (B1175870) bromide to enhance the RRS signal at 468 nm, achieving an even lower LOD of 0.02 µg·mL−1. nih.gov These simple and rapid methods have been successfully applied to determine neomycin sulfate in serum samples and veterinary drugs. rsc.orgnih.gov
Table 5: Analytical Parameters of HPLC-RRS Method for Neomycin Sulfate
| Parameter | Value | Source |
|---|---|---|
| Reagent | Trypan Red | rsc.org |
| Linear Range | 0.48 to 23.52 µg/mL | rsc.org |
| Correlation Coefficient | 0.9990 | rsc.org |
| LOD (3σ) | 56 ng/mL | rsc.org |
| Precision | <4% | rsc.org |
Spectroscopic Characterization Methods
Spectroscopic techniques are vital for the structural elucidation and characterization of Neomycin Sulfate Hydrate and its complexes.
Research has been conducted on the hydrate transformation of neomycin sulfate using various analytical techniques. innovareacademics.inresearchgate.net While Fourier Transform Infrared (FTIR) spectroscopy is commonly used to analyze hydrates, its application to neomycin sulfate is challenging. innovareacademics.in The compound's highly hygroscopic nature means that surface-adsorbed water can obscure the spectral features of the hydrate water, making clear observation difficult. innovareacademics.inresearchgate.net
Despite the limitations of FTIR, other methods have proven effective. innovareacademics.in Thermal analysis techniques such as Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry–Thermal Gravimetry Analysis (DSC-TGA) can clearly show the loss of hydrate water upon heating. innovareacademics.inresearchgate.net Powder X-Ray Diffraction (PXRD) has been used to observe changes in the crystal structure, for instance, showing the transformation of ground, amorphous neomycin sulfate back to a crystalline form after storage in high humidity. innovareacademics.in Karl Fischer Titration (KFT) is also employed to quantify the water content. researchgate.net
UV-Visible spectroscopy has been used to characterize metal complexes of neomycin. ijraset.com In one study, an oxovanadium(II) complex of neomycin (Neo-van) was synthesized by reacting neomycin sulfate with vanadyl sulfate hydrate. The formation of the complex was monitored by the change in color of the solution from light green to dark green, and the resulting complex was characterized using UV-Vis spectroscopy. ijraset.com
Fourier-Transform Infrared Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. For this compound, the FT-IR spectrum provides a detailed molecular fingerprint. A prominent and broad absorption band is observed between 3382 and 3455 cm⁻¹, which is characteristic of the O-H and N-H stretching vibrations from the numerous hydroxyl and amine groups, as well as from the water of hydration. innovareacademics.ininnovareacademics.in However, the high hygroscopicity of neomycin sulfate can sometimes obscure the hydrate spectra due to excess surface water. innovareacademics.ininnovareacademics.in
The FT-IR spectrum also reveals other key structural features. The region from 4000 to 400 cm⁻¹ is typically scanned to capture all significant vibrations. innovareacademics.in The presence of the sulfate counter-ion is also confirmed by its characteristic absorption bands. While FT-IR is primarily a qualitative tool for analyzing hydrates, it has been explored for quantitative analysis of hydrate transformation after processes like grinding. innovareacademics.ininnovareacademics.in
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Assignment |
| 3382–3455 | O-H and N-H stretching (hydroxyl, amine, and water of hydration) |
Data sourced from Ilma Nugrahani, et al., 2015. innovareacademics.ininnovareacademics.in
Raman Spectroscopy
Raman spectroscopy offers complementary vibrational information to FT-IR. In the study of this compound, distinct characteristic peaks are observed in the SERS (Surface-Enhanced Raman Scattering) spectra. Specifically, peaks at 546 cm⁻¹ and 613 cm⁻¹ are considered characteristic for the determination of neomycin. mdpi.com The Raman spectrum of the neomycin standard substance also shows other obvious peaks at 1030 cm⁻¹ and 1458 cm⁻¹. mdpi.com This technique is particularly useful for identifying the presence of neomycin residues.
Solid-State Nuclear Magnetic Resonance Spectroscopy (ssNMR)
Solid-State Nuclear Magnetic Resonance (ssNMR) is a powerful, non-invasive technique for studying the atomic-level structure of solid materials like this compound. nih.gov Unlike techniques that require crystallization, ssNMR can be applied to non-crystalline, hydrated samples, which is advantageous for complex biomolecules. rsc.orgnih.gov The method is not limited by molecular motion, making it ideal for investigating the interplay between molecules in a solid state. nih.gov By using magic angle spinning (MAS), ssNMR can provide high-resolution spectra, revealing details about the molecular packing and the effects of hydration on the compound's structure. nih.govnih.gov While ssNMR is a powerful tool, it generally requires a larger amount of material and longer experimental times compared to solution-state NMR due to lower sensitivity. nih.gov
UV Spectrophotometry
Direct ultraviolet (UV) spectrophotometry of neomycin is challenging due to its weak absorbance in the UV-Vis domain. researchgate.net To overcome this, indirect methods involving derivatization are commonly employed for quantitative analysis. researchgate.netgoogle.com One such method involves forming a complex with Cu²⁺ ions in an alkaline medium, which results in a blue-colored complex with maximum absorption that can be read. researchgate.netgoogle.com Another approach is derivatization with reagents like 1-Fluoro-2,4-Dinitrobenzene (DNFB), also known as Sanger's reagent, to make neomycin detectable by UV with good accuracy and precision. sciensage.info
Despite the challenges with direct measurement, some studies have reported λmax values for neomycin sulfate. For instance, a maximum absorption wavelength (λmax) of 244 nm has been reported. gsconlinepress.comnih.gov Another study mentions a λmax of 258.0 nm. ijpar.com The area under the curve (AUC) method has also been utilized for quantification, with wavelength ranges such as 244-254 nm and 252.0-262.0 nm being used for neomycin sulfate estimation in formulations. sciensage.infonih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a critical tool for the structural confirmation and analysis of neomycin. Due to the lack of a strong chromophore, MS detection is often coupled with liquid chromatography (LC) for the analysis of neomycin and its related substances. researchgate.net The technique provides information on the mass-to-charge ratio of the molecule and its fragments, which is essential for identification and structural elucidation. wikipedia.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for large, polar molecules like neomycin. rsc.org In positive ion mode ESI-MS/MS, neomycin can be identified and quantified. usda.gov The protonated molecular ion [M+H]⁺ of neomycin is observed, and its fragmentation pattern provides detailed structural information. researchgate.net For example, with a precursor ion of m/z 615, characteristic fragment ions can be observed at m/z 259, 277, 293, 323, and 455. researchgate.net Another study identified a main MS-MS fragment at m/z 161. researchgate.net This fragmentation data is crucial for distinguishing neomycin from its isomers and impurities. nih.gov
Table 2: Representative ESI-MS/MS Fragmentation Data for Neomycin
| Precursor Ion (m/z) | Product Ions (m/z) |
| 615 | 259, 277, 293, 323, 455 |
| Not specified | 161 (main fragment) |
Data sourced from Stypulkowska, K., et al., 2011 and Oertel, R., et al., 2004. researchgate.netresearchgate.net
Thermal Analysis and Gravimetric Methods
Thermal analysis methods, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are fundamental for studying the properties of this compound as a function of temperature. innovareacademics.inresearchgate.net These techniques are used to determine the water content and thermal stability of the compound. nih.gov
TGA measures the change in mass with temperature. For this compound, TGA thermograms show a decrease in water content upon grinding. innovareacademics.in The dehydration of neomycin sulfate has been observed at 94.9 °C in a DTA thermogram. researchgate.net Subsequent storage in high humidity can lead to the restoration of the hydrate form. innovareacademics.in
DSC measures the heat flow associated with thermal transitions. The DSC thermogram of neomycin sulfate shows characteristic peaks related to dehydration and decomposition. researchgate.net These thermal analysis techniques are crucial for understanding the physical stability of this compound under various conditions. innovareacademics.inresearchgate.netnih.gov
Table 3: Thermal Analysis Data for this compound
| Analytical Technique | Observation | Temperature (°C) |
| DTA | Dehydration | 94.9 |
Data sourced from Nugrahani, I., et al., 2015. researchgate.net
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermo-analytical technique used to study the thermal properties of materials as they change with temperature. innovareacademics.in In the context of this compound, DSC is instrumental in identifying thermal events such as dehydration and decomposition.
A study involving this compound revealed an endothermic peak at 94.9°C in the DTA thermogram, which is indicative of the dehydration of the solid compound. innovareacademics.in Another investigation reported endothermic peaks related to the decomposition and melting of Neomycin Sulfate at 240°C and 286°C. mdpi.com When intercalated with montmorillonite, the decomposition peak shifted to a higher temperature of 242–244°C, suggesting an increase in the thermal resistance of the drug due to its interaction with the clay structure. mdpi.com
DSC has also been employed to analyze formulations containing Neomycin Sulfate. For instance, in a study of Neomycin-loaded transferosomes, DSC analysis was conducted over a temperature range of 30°-270°C at a heating rate of 10°C per minute to confirm the successful loading of the drug into vesicles. ijpsonline.com
Table 1: DSC Thermal Events for this compound
| Thermal Event | Observed Temperature (°C) | Associated Phenomenon | Reference |
| Endothermic Peak | 94.9 | Dehydration | innovareacademics.in |
| Endothermic Peak | 240 | Decomposition/Melting | mdpi.com |
| Endothermic Peak | 286 | Decomposition/Melting | mdpi.com |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) provides quantitative information about the mass changes in a material as a function of temperature or time. mdpi.com This technique is particularly useful for determining the water content and studying the dehydration and decomposition processes of this compound. nih.govresearchgate.net
Research has shown that grinding can affect the hydration state of Neomycin Sulfate. TGA thermograms confirmed a decrease in water content within the hydrate lattice after grinding the material for 180 minutes. innovareacademics.ininnovareacademics.in Conversely, when the ground, more amorphous sample was stored at high relative humidity (71% and 99% RH), TGA showed a gradual increase in mass over time, indicating the restoration of the hydrate form. innovareacademics.in
In one study, the initial water content of Neomycin Sulfate was measured by Karl Fischer Titration (KFT) to be 4.89%, which was calculated to be equivalent to approximately 2.72 moles of water, suggesting a di-hydrate form. innovareacademics.in After grinding, the water content decreased. However, upon storage at 71% RH for 72 hours, the water content increased to 7%, which is equivalent to about 2.9 moles of water. innovareacademics.in Storage at 99% RH for 72 hours resulted in a mass increase to 12.33%, corresponding to approximately 4.2 moles of water. innovareacademics.in
Table 2: TGA and KFT Data for this compound Under Different Conditions
| Condition | Water Content (%) | Calculated Moles of Water | Analytical Method | Reference |
| Initial Sample | 4.89 | ~2.72 | KFT | innovareacademics.in |
| After Grinding (180 min) | Decreased | Decreased | TGA | innovareacademics.ininnovareacademics.in |
| Ground, Stored at 71% RH (72h) | 7.0 | ~2.9 | KFT | innovareacademics.in |
| Ground, Stored at 99% RH (72h) | 12.33 | ~4.2 | TGA | innovareacademics.in |
Dynamic Vapour Sorption (DVS)
Dynamic Vapour Sorption (DVS) is a gravimetric technique that measures the mass of a sample as it responds to changes in relative humidity (RH) at a constant temperature. mt.com It is a valuable tool for investigating moisture sorption and desorption, which is crucial for understanding the hygroscopicity, stability, and hydrate formation of pharmaceutical ingredients like Neomycin Sulfate. ardena.comamericanpharmaceuticalreview.com
The hygroscopic nature of Neomycin Sulfate makes DVS an important analytical method. Studies have shown that Neomycin Sulfate is a very hygroscopic compound, readily attracting water from its surroundings. innovareacademics.in This property is particularly pronounced when the material is in an amorphous state, which can be induced by processes like grinding. nih.gov DVS can quantify the water vapor uptake over time and identify the critical RH levels that may lead to changes in the physical form of the compound, such as the conversion from an amorphous to a crystalline state. nih.govardena.com The sorption and desorption isotherms generated by DVS can also provide insights into the structure of the hydrate, distinguishing between channel hydrates and stoichiometric hydrates. ardena.com
While specific DVS isotherm data for this compound is not detailed in the provided search results, the general application of DVS highlights its importance. A typical DVS experiment involves exposing the sample to a programmed RH profile, often cycling from a low RH (e.g., 0% or 40%) up to a high RH (e.g., 95%) and then back down, while continuously monitoring the mass change. ardena.comamericanpharmaceuticalreview.com
X-ray Diffraction Studies
X-ray diffraction (XRD) techniques are fundamental for the solid-state characterization of crystalline materials, providing information about their crystal structure and phase purity. innovareacademics.in
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used for the structural characterization of powdered or microcrystalline samples. innovareacademics.in For this compound, PXRD is essential for differentiating between amorphous and crystalline forms and for observing changes in crystallinity. researchgate.net
Initial characterization of Neomycin Sulfate often shows an amorphous pattern in its PXRD diffractogram. innovareacademics.inresearchgate.net However, processing steps like grinding can alter its physical state. One study demonstrated that while grinding for 180 minutes made Neomycin Sulfate more amorphous with lower peak intensities, it did not change the fundamental crystal structure. innovareacademics.ininnovareacademics.in
Crucially, PXRD has been used to monitor the transformation of amorphous Neomycin Sulfate back to a crystalline form upon storage in high humidity environments. Diffractograms of ground Neomycin Sulfate stored at 71% and 99% RH showed the emergence of a crystalline structure, with a higher degree of crystallinity observed after storage at 99% RH for 72 hours. innovareacademics.in
Table 3: PXRD Findings for this compound
| Sample Condition | PXRD Observation | Reference |
| Initial Raw Material | Amorphous pattern | innovareacademics.inresearchgate.net |
| After Grinding (180 min) | More amorphous, lower peak intensity, no change in crystal structure | innovareacademics.ininnovareacademics.in |
| Ground, Stored at 71% & 99% RH | Transformation from amorphous to crystalline form | innovareacademics.in |
Small Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a technique that provides information about the size, shape, and structure of macromolecules and assemblies in solution or the solid state at a lower resolution (nanometer scale) than diffraction techniques. nih.gov
In the context of Neomycin Sulfate research, SAXS has been used to characterize drug delivery systems. For example, in a study of Neomycin Sulfate-loaded transferosomes, SAXS studies were conducted to analyze the vesicle structure. ijpsonline.com The findings suggested the formation of amorphous, unilamellar vesicles, confirming the successful encapsulation of the drug. ijpsonline.com SAXS can be particularly useful for identifying polymorphic changes at an early stage, as it is sensitive to variations in larger crystal lattices that may not be detectable by wide-angle techniques like PXRD. mdpi.com
Microscopy Techniques
Microscopy offers a direct view of the physical attributes of neomycin sulfate and its formulations at micro and nano scales.
Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface morphology and microstructure of materials. In research involving neomycin sulfate, SEM provides high-resolution images that reveal details about the physical characteristics and particle distribution within various formulations. eurasianjournals.comnih.gov For instance, in the analysis of neomycin sulfate-loaded emulgels and 3D-printed mats, SEM is used to assess surface topography and pore structure. eurasianjournals.comnih.gov
The typical methodology involves placing a small quantity of the lyophilized or dried sample onto a conductive aluminum specimen stub using adhesive carbon discs. nih.gov The sample is then sputter-coated with a conductive material like gold-palladium to prevent charge buildup from the electron beam. ijpsonline.com Images are obtained as the electron beam scans the surface, with detectors capturing secondary electrons emitted from the sample. eurasianjournals.comnih.gov This analysis has been used to visualize neomycin sulfate-containing hydrogels, revealing how the incorporation of the compound can alter the surface texture, leading to increased wrinkles which corresponds to a greater specific surface area within the hydrogel network. mdpi.com In studies of nanosponges loaded with neomycin sulfate, SEM analysis confirmed the expected rough, spherical shape and spongy surface texture of the particles. africanjournalofbiomedicalresearch.com
| Parameter | Description | Typical Value/Setting | Reference |
|---|---|---|---|
| Sample Preparation | Sample is dried or lyophilized and mounted on a stub with adhesive tape. | Lyophilized Product (LP) on carbon tape | ijpsonline.com |
| Coating | A conductive layer (e.g., gold-palladium) is applied to prevent electrical charging. | Coated with aluminum at 20mA for 6 min | eurasianjournals.com |
| Accelerating Voltage | The voltage used to accelerate electrons towards the sample. | 10-30 kV | nih.govijpsonline.com |
| Working Distance | The distance between the microscope's final lens and the sample. | 10 mm | nih.gov |
| Detector | Type of detector used to form the image. | Secondary Electron Detector | eurasianjournals.com |
Transmission Electron Microscopy (TEM) provides ultra-high-resolution, two-dimensional images of a sample's internal structure. eurasianjournals.comnih.gov This technique is particularly valuable for visualizing nano-sized delivery systems for neomycin sulfate, such as transferosomes or emulgels. eurasianjournals.comijpsonline.com TEM analysis can confirm the size, shape, and lamellar structure of vesicles, offering insights into the encapsulation of the drug. ijpsonline.com
For TEM analysis, a sample of the neomycin sulfate formulation is typically diluted and spread onto a carbon-coated copper grid. eurasianjournals.comijpsonline.com To enhance contrast, the sample is often negatively stained with a solution containing a heavy metal, such as phosphotungstic acid. eurasianjournals.comijpsonline.com The grid is air-dried before being placed in the microscope. An electron beam is transmitted through the sample, and the resulting image reveals the morphology of the particles. nih.gov Studies on neomycin sulfate-loaded transferosomes have used TEM to confirm the formation of stable, uniformly distributed vesicles. ijpsonline.com While TEM is a powerful tool, it is recognized that sample preparation, such as chemical fixation and dehydration, can be demanding, especially for hydrated biological samples. nih.govnih.gov
| Parameter | Description | Typical Value/Setting | Reference |
|---|---|---|---|
| Sample Preparation | The formulation is diluted and spread on a grid. | Spread on 400 mesh carbon-coated copper grid | ijpsonline.com |
| Staining | A contrast agent is applied to visualize the sample. | 1% Phosphotungstic acid solution | eurasianjournals.comijpsonline.com |
| Accelerating Voltage | The voltage used to accelerate the electron beam. | 200 kV | ijpsonline.com |
| Imaging Focus | Key features observed during analysis. | Vesicle size, shape, and distribution | ijpsonline.com |
Confocal Scanning Laser Microscopy (CSLM) is an advanced optical imaging technique used to create high-resolution, three-dimensional reconstructions from thin optical sections of a sample. consistence.nl In research on neomycin sulfate, CSLM is primarily used to investigate the penetration and distribution of drug delivery systems within biological tissues, such as skin or mucosal layers. ijpsonline.comsemanticscholar.org
The technique relies on fluorescence. semanticscholar.org A fluorescent dye, such as Rhodamine B, is incorporated into the neomycin sulfate formulation. ijpsonline.com The formulation is then applied to the tissue sample. A focused laser beam excites the dye, and the emitted fluorescence is captured through a pinhole aperture, which rejects out-of-focus light, thus providing a sharp, detailed image of a single focal plane. consistence.nlsemanticscholar.org By scanning multiple planes at different depths, a 3D image can be constructed. consistence.nl CSLM studies have successfully demonstrated the penetration capability of neomycin sulfate-loaded transferosomes into sheep vaginal tissue, with the intense fluorescence indicating the depth of penetration into underlying tissues. ijpsonline.com This method is valued for its ability to non-invasively analyze samples and provide insights into the interaction between the delivery system and biological structures. nih.gov
Water Content Determination: Karl Fischer Titration (KFT)
The determination of water content is critical in pharmaceutical analysis, as water can affect the stability, crystal structure, and performance of active pharmaceutical ingredients. americanpharmaceuticalreview.com Karl Fischer Titration (KFT) is a highly specific and accurate reference method for quantifying water content in a wide range of substances, including this compound. innovareacademics.inmt.com The method is based on the Bunsen reaction, where water reacts stoichiometrically with iodine and sulfur dioxide in a suitable solvent. americanpharmaceuticalreview.com
KFT can be performed volumetrically for samples with higher water content or coulometrically for trace amounts. mt.com In a direct titration, the sample is dissolved in a KFT-specific solvent, and a reagent containing iodine is added until an excess of iodine is detected. metrohm.com For samples that are not readily soluble or may interfere with the reagents, the Karl Fischer oven method is employed. metrohm.com In this approach, the sample is heated in a sealed vessel, and a dry carrier gas transports the evaporated water into the titration cell for measurement. innovareacademics.inmetrohm.com
Research on neomycin sulfate has utilized KFT to precisely determine its water content. In one study, a 25 mg sample was analyzed using the KFT oven method. The results provided a quantitative measure of the water present, which is crucial for confirming the compound's hydration state. innovareacademics.in
| Parameter | Finding | Reference |
|---|---|---|
| Sample Weight | 25 mg | innovareacademics.in |
| Measured Water Content | 4.89% | innovareacademics.in |
| Calculated Moles of Water | ~2.72 mol | innovareacademics.in |
| Inferred Hydration State | Di-hydrate | innovareacademics.in |
High-Throughput Screening Methodologies in Biosynthesis Research
The industrial production of antibiotics like neomycin relies on the fermentation of high-yield microbial strains. Traditional screening methods, often involving shake-flask fermentation, are laborious and time-consuming. jmb.or.kr The development of high-throughput screening (HTS) methodologies is essential for rapidly identifying superior producer strains from large mutant libraries, thereby accelerating process optimization. nih.govresearchgate.net
A novel high-throughput screening method using Trypan Blue spectrophotometry has been developed to improve the efficiency of screening high-yield Streptomyces fradiae strains for neomycin sulfate production. nih.govresearchgate.net This method serves as a rapid and effective rescreening strategy after an initial prescreening, for example, based on streptomycin (B1217042) resistance. nih.gov The screening is conducted in 24-deep well plates, which shortens the fermentation time compared to traditional shake flasks. jmb.or.krnih.gov
The core of the method is a colorimetric assay based on the reaction between neomycin sulfate and Trypan Blue, which can be measured using a microplate reader. nih.gov Research has demonstrated a strong correlation between the potency of neomycin sulfate as determined by this spectrophotometric method and the results obtained from High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net This HTS approach was successfully used to screen mutant libraries of S. fradiae generated by mutagenesis techniques like Atmospheric and Room Temperature Plasma (ARTP). nih.govresearchgate.net The screening led to the identification of mutant strains with significantly enhanced neomycin sulfate production.
| Strain | Screening Method | Neomycin Sulfate Potency (U/mL) | Improvement vs. Wild-Type | Reference |
|---|---|---|---|---|
| Wild-Type S. fradiae | Baseline | ~5425 (Calculated from 100% improvement) | N/A | nih.gov |
| Mutant Strain Sf6-2 | ARTP Mutagenesis + Trypan Blue Spectrophotometry | 7780 ± 110 | Not specified at this stage | nih.govresearchgate.net |
| Optimized Mutant Sf6-2 | Fermentation Medium Optimization | 10,849 ± 141 | ~100% | nih.gov |
Computational Chemistry and Molecular Modeling of Neomycin Sulfate Hydrate
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a cornerstone of computational analysis for hydrated active pharmaceutical ingredients (APIs) like neomycin sulfate (B86663) hydrate (B1144303). nih.govdntb.gov.ua This technique models the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of the system. nih.gov For neomycin sulfate hydrate, MD simulations can elucidate the processes of hydration and dehydration. For example, studies have shown that this compound can lose its water after processes like grinding, but the hydrate form can be restored upon storage in humid conditions. nih.gov MD simulations can model the interactions between water molecules and the neomycin sulfate molecule, revealing the stability of the hydrate and the mechanisms of water loss and uptake. nih.govresearchgate.net
Classical MD simulations use empirical force fields, which are sets of equations and parameters describing the potential energy of the system, including bonded and non-bonded interactions. acs.org The choice of force field, resolution (from all-atom to coarse-grained), and environmental conditions is critical for obtaining reliable results. acs.org Simulations can characterize the hydrogen-bonding network between neomycin and the surrounding water molecules, which is crucial for the stability of the hydrate crystal lattice. canada.ca These simulations are valuable in both early-stage solid form selection and in understanding stability during manufacturing processes. nih.govdntb.gov.ua
Table 1: Applications of MD Simulations for this compound
| Application Area | Description | Relevant Findings |
| Hydration/Dehydration Kinetics | Simulating the addition or removal of water molecules from the crystal lattice to understand the mechanism and rate of these processes. nih.gov | Provides insights into how manufacturing steps like grinding or storage at different relative humidities can affect the hydration state of neomycin sulfate. nih.gov |
| Structural Stability | Assessing the stability of the hydrated crystal structure by analyzing the interactions, particularly hydrogen bonds, between neomycin, sulfate ions, and water molecules. canada.ca | Helps explain the physical and chemical properties of the hydrate compared to its anhydrous form. nih.gov |
| Interaction with Excipients | Modeling how different formulation components interact with this compound, which can influence its stability and performance. nih.gov | Can predict potential incompatibilities or changes in the hydration state during formulation. nih.gov |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. unigoa.ac.in It is particularly useful for characterizing the polymorphic forms of APIs and for correlating computational data with experimental results, such as solid-state Nuclear Magnetic Resonance (ssNMR) spectra. nih.govbham.ac.uk
A specific application of DFT was demonstrated in the study of the interaction between neomycin and a sensor molecule, (4-(1,2,2-tris(4-phosphonophenyl)vinyl)phenyl)phosphonic acid octasodium salt (TPPE). unigoa.ac.in In this research, DFT and time-dependent DFT (TD-DFT) calculations were performed to model the neomycin-TPPE system. unigoa.ac.in The calculations involved molecular geometry optimization and frequency analysis, which confirmed that the binding interaction was primarily electrostatic, occurring between the cationic neomycin and the anionic TPPE, and also involved hydrogen bonding. unigoa.ac.in Such calculations provide a fundamental understanding of the intermolecular forces governing molecular recognition of neomycin. unigoa.ac.in
Table 2: Parameters for DFT Calculation of Neomycin-TPPE System unigoa.ac.in
| Parameter | Specification |
| Software | ORCA (Version 4.0.1.2) |
| Method | Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) |
| Functional | B3LYP |
| Basis Set | def2-SVP def2/J RIJCOSX TIGHTSCF |
| Purpose | Molecular geometry optimization and frequency analysis |
Lattice Dynamics (LD) Simulations
Lattice Dynamics (LD) simulations are a computational method used to study the collective vibrations of atoms in a crystal lattice. mdpi.comresearchgate.net While specific LD simulation studies focused solely on this compound are not prominent in the literature, the technique is broadly applied to understand the properties of crystalline materials, including pharmaceutical hydrates. mdpi.com
LD calculations, often used in conjunction with DFT, can determine the vibrational properties of the crystal. mdpi.com This information is crucial for calculating thermodynamic properties such as vibrational entropy and free energy, which dictate the relative stability of different polymorphic or hydrated forms at finite temperatures. mdpi.com For this compound, LD simulations could help explain its thermal stability and provide insight into the phase transitions that occur upon heating or changes in humidity. The results from LD simulations can be correlated with experimental data from techniques like inelastic neutron scattering, X-ray scattering, and Raman spectroscopy. nih.govrwth-aachen.de
Crystal Structure Prediction (CSP) for Hydrates
Crystal Structure Prediction (CSP) is a computational methodology aimed at predicting the crystal structure of a compound from its chemical diagram alone. nih.gov For pharmaceutical hydrates, CSP is used to predict the crystal structure of a hydrate with a known stoichiometry. nih.gov The process is typically multi-stepped, starting with a search for possible crystal packing arrangements and then ranking the generated structures based on their lattice energies. nih.gov
The possibility of a compound forming different crystal structures (polymorphism) or incorporating solvent molecules like water (pseudo-polymorphism) makes CSP a critical tool in pharmaceutical development. google.comgoogle.com Knowing that a compound can form a hydrate is not enough to predict its specific crystal structure or other potential hydrated forms. googleapis.com CSP methods help to explore the landscape of possible stable and metastable hydrate structures, which is essential for understanding and controlling the solid form of neomycin sulfate. nih.govgoogle.com
Molecular Mechanics (MM) and Quantum Mechanics (QM) Approaches
Molecular Mechanics (MM) and Quantum Mechanics (QM) are the foundational computational approaches used in the study of molecular systems, including pharmaceutical hydrates. nih.govdntb.gov.ua
Molecular Mechanics (MM) utilizes classical physics and empirical force fields to calculate the potential energy of a system. acs.orgethernet.edu.et It is computationally less expensive than QM, making it suitable for generating and ranking a large number of possible molecular conformations and crystal packing arrangements, which is the first step in CSP. nih.gov
Quantum Mechanics (QM) methods, such as DFT, are based on the principles of quantum physics and consider the electronic structure of molecules. ethernet.edu.et QM calculations are more computationally intensive but provide a more accurate description of molecular properties. ethernet.edu.et In the context of hydrates, QM calculations are often performed on the most promising structures identified by MM to refine their geometries and energies, enabling the study of conformational and packing polymorphism. nih.gov The combination of MM and QM approaches provides a powerful framework for a detailed understanding of the structure and stability of this compound. nih.govdntb.gov.ua
In silico Drug Design and Screening
In silico drug design involves the use of computational methods to identify and optimize potential drug candidates. nih.govethernet.edu.et These techniques, particularly virtual screening, are powerful strategies for discovering new hit compounds by evaluating their potential to bind to a biological target. researchgate.net For an established antibiotic like neomycin, in silico screening could be employed to design novel derivatives with improved properties, such as enhanced efficacy against resistant bacterial strains or a better selectivity profile. nih.gov
The process often involves docking a library of virtual compounds into the crystal structure of neomycin's biological target, which for aminoglycosides is the A-site of the 16S ribosomal RNA. nih.gov The docking programs then score the binding poses, allowing researchers to prioritize a smaller number of promising compounds for synthesis and experimental testing. researchgate.net This approach accelerates the drug discovery process and reduces costs compared to traditional high-throughput screening. bham.ac.ukdoria.fi
Fragment-Based Drug Design (FBDD)
Fragment-Based Drug Design (FBDD) is a powerful method for developing lead compounds. nih.gov The strategy begins by screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to the biological target. ntu.edu.sg Once these fragments are identified and their binding mode is confirmed, often using techniques like X-ray crystallography or NMR, they can be optimized and grown or linked together to produce a high-affinity lead compound. nih.govlatrobe.edu.au
While there are no specific reports of FBDD being applied to neomycin, the methodology holds significant potential. The complex neomycin scaffold could be deconstructed into its constituent fragments (the aminocyclitol and the amino sugar rings). These fragments could then be used as starting points in an FBDD campaign. Alternatively, new fragments could be identified that bind to neomycin's target (the ribosomal A-site) and then linked to a core part of the neomycin structure. This approach could lead to novel aminoglycoside antibiotics that can overcome existing resistance mechanisms. nih.govuea.ac.uk
Hydrate Transformations and Solid State Characteristics of Neomycin Sulfate
Polymorphism and Amorphous-to-Crystalline Transitions
The solid-state form of neomycin sulfate (B86663) hydrate (B1144303) is typically amorphous. researchgate.netnih.gov This amorphous nature has been confirmed through Powder X-Ray Diffraction (PXRD), which shows a broad halo pattern rather than sharp, defined peaks characteristic of a crystalline substance. innovareacademics.innih.gov
Mechanical stress, such as grinding, can further enhance the amorphous character of the material. Studies show that after grinding for 180 minutes, the intensity of PXRD peaks, while still visible, is significantly reduced, indicating a more amorphous state. innovareacademics.in However, a notable characteristic of neomycin sulfate is its ability to transition from an amorphous to a crystalline state when exposed to high humidity. innovareacademics.ininnovareacademics.in When the ground, amorphous material is stored at high relative humidity (RH), it undergoes crystallization. innovareacademics.inresearchgate.net This transition is more pronounced at higher humidity levels; storage at 99% RH for 72 hours results in a higher degree of crystallinity compared to storage at 71% RH for the same duration. innovareacademics.ininnovareacademics.in
Hydration and Dehydration Kinetics
The hydration and dehydration processes of neomycin sulfate are dynamic and heavily influenced by external factors. innovareacademics.innih.gov Dehydration, the loss of water molecules from the hydrate structure, can be induced mechanically.
Initial characterization via Karl Fischer Titration determined the water content of neomycin sulfate hydrate to be 4.89%, which calculates to approximately 2.72 moles of water per mole of neomycin sulfate. innovareacademics.in Differential Thermal Analysis (DTA) supports this, showing an endothermic peak at 94.9°C, which corresponds to the dehydration of the compound. researchgate.net
Grinding the material for 180 minutes under a pressure of 108 N/m² leads to a decrease in water content. innovareacademics.in Post-grinding analysis by KFT showed the water content dropped to 3.38%, equivalent to about 1.8 moles of water. innovareacademics.in This demonstrates that mechanical energy can physically remove water from the hydrate structure. innovareacademics.innih.gov
Conversely, the kinetics of hydration (water uptake) were observed when the ground, partially dehydrated material was stored in high humidity environments. innovareacademics.in The mass of the neomycin sulfate gradually increased over time when stored at both 71% and 99% RH, indicating that the hydrate was being restored. innovareacademics.in After 72 hours of storage, the water content increased significantly, with the process being more rapid and extensive at 99% RH. innovareacademics.ininnovareacademics.in
Grinding and humidity are critical variables that dictate the solid-state form and hydration level of neomycin sulfate. innovareacademics.innih.gov
Grinding: The primary effect of grinding is dehydration and a decrease in crystallinity. innovareacademics.in As detailed in a study, a 180-minute grinding process reduced the water content from approximately 2.7 moles to 1.8 moles. innovareacademics.in PXRD analysis confirmed that this process rendered the neomycin sulfate more amorphous. innovareacademics.in
Storage and Humidity: Neomycin sulfate is highly hygroscopic, readily attracting water from its surroundings, a property that is amplified in high humidity conditions. innovareacademics.ininnovareacademics.in Storing the ground, amorphous neomycin sulfate at 71% RH and 99% RH for 72 hours resulted in a significant restoration of the hydrate form. innovareacademics.in This rehydration was accompanied by a distinct change from an amorphous to a crystalline solid. innovareacademics.ininnovareacademics.in The data clearly shows that higher humidity leads to greater water absorption and a more crystalline final product. innovareacademics.in
| Condition | Analysis Method | Water Content (%) | Calculated Moles of Water (mol) |
|---|---|---|---|
| Prior to Grinding | KFT | 4.89% | ~2.7 |
| After 180 min Grinding | TGA | - | ~1.9 |
| After 180 min Grinding | KFT | 3.38% | ~1.8 |
| Storage Condition | Duration | Analysis Method | Water Content (%) | Calculated Moles of Water (mol) |
|---|---|---|---|---|
| 71% RH | 72 hours | TGA | 8.25% | ~2.8 |
| KFT | 7.00% | ~2.9 | ||
| 99% RH | 72 hours | TGA | 12.33% | ~4.2 |
Stability of Hydrate Forms under Varying Environmental Conditions
The stability of this compound is intrinsically linked to environmental humidity and temperature. innovareacademics.inhec.gov.pk Due to its very hygroscopic nature, the compound's physical form is unstable in the presence of atmospheric moisture, readily absorbing water which can lead to changes in its crystalline structure. innovareacademics.ininnovareacademics.in
The amorphous form, particularly that generated after grinding, is metastable and will convert to a more stable crystalline hydrate upon exposure to sufficient humidity. innovareacademics.ininnovareacademics.in The restoration of the hydrate form after grinding and storage suggests that the hydrated state is the thermodynamically favored form under normal to high humidity conditions. nih.gov
Thermal stability studies have shown that neomycin sulfate is heat-labile. It loses its stability and antimicrobial activity when heated to 100°C and 121°C. researchgate.net The dehydration event observed via DTA at 94.9°C also marks a point of thermal instability for the hydrate structure. researchgate.net
Research into Hydrate Structures and Water Molecule Dynamics
Investigation into the hydrate structure of neomycin sulfate has primarily relied on techniques that characterize the bulk material rather than providing atomic-level detail. innovareacademics.ininnovareacademics.in PXRD, DTA, DSC-TGA, and KFT have been instrumental in observing the transformations between amorphous and crystalline states and quantifying the changes in water content. innovareacademics.inresearchgate.net
The DTA thermogram shows a distinct endothermic event at 94.9°C, which is indicative of the energy required to remove the water molecules from the solid lattice, a key dynamic of the dehydration process. innovareacademics.in The continuous increase in mass observed through TGA during storage in high humidity provides kinetic data on how quickly water molecules are reincorporated into the structure. innovareacademics.in
Environmental Fate and Bioremediation of Neomycin Sulfate
Biodegradation Pathways in Environmental Systems
The biodegradation of neomycin sulfate (B86663) is a complex process due to the stability of its aminocyclitol ring structure, which is resistant to microbial enzymatic cleavage. nih.govresearchgate.net However, research has shown that certain microorganisms can hydrolyze and subsequently oxidize the neomycin molecule.
One identified pathway involves the hydrolysis of neomycin, which can yield products such as D-ribose. researchgate.netresearchgate.netnih.gov The subsequent oxidation of these hydrolysis products is a key step in the degradation process. researchgate.netnih.gov For instance, in studies involving the fungus Rhizoscyphus ericae, the biodegradation of neomycin was monitored by observing the oxidation products of D-ribose. researchgate.netresearchgate.netnih.gov
In the case of the white-rot fungus Trametes versicolor, both extracellular and intracellular enzymatic activities are implicated in neomycin degradation. tandfonline.com Extracellular degradation can be mediated by enzymes like laccase in the presence of a redox mediator, leading to the oxidation of neosamine, a hydrolysis product of neomycin. tandfonline.com Intracellularly, cytochrome P450 (CYP450) enzymes are suggested to play a role in the breakdown of the antibiotic. tandfonline.comdiva-portal.org
Identification of Neomycin-Degrading Microorganisms
A growing body of research has identified specific microorganisms capable of degrading neomycin. These include both fungal and, more recently, bacterial species. Until recently, only fungal species were documented to efficiently degrade neomycin. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net
Fungi, particularly white-rot fungi, have been a focus of neomycin bioremediation research.
Trametes versicolor : This white-rot fungus has demonstrated significant neomycin removal capabilities. In in-vivo experiments using polyurethane foam to immobilize the fungal mycelia, T. versicolor achieved approximately 80% removal of neomycin. nih.govtandfonline.com In-vitro studies have shown a 34% removal through a laccase-mediated process. nih.govtandfonline.com
Rhizoscyphus ericae : This ericoid mycorrhizal fungus is also effective in neomycin degradation. It has been shown to biodegrade neomycin by about 70% under co-metabolic conditions within a week. researchgate.netresearchgate.net Notably, R. ericae can also utilize neomycin as a sole nutrient source, achieving approximately 60% degradation under these conditions. researchgate.netresearchgate.netnih.gov
Table 1: Fungal Species Involved in Neomycin Degradation
| Fungal Species | Degradation Conditions | Degradation Efficiency | Reference |
|---|---|---|---|
| Trametes versicolor | In vivo, with living fungal cells | ~80% | nih.govtandfonline.com |
| Trametes versicolor | In vitro, laccase-mediated | 34% | nih.govtandfonline.com |
| Rhizoscyphus ericae | Co-metabolic conditions | 70% | researchgate.netresearchgate.net |
| Rhizoscyphus ericae | Neomycin as sole nutrient | ~60% | researchgate.netresearchgate.netnih.gov |
Recent studies have expanded the list of neomycin-degrading organisms to include bacteria, which were previously not reported to have this capability. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net
Bacillus velezensis : Isolated from mangrove soil, this bacterium has shown a superior degradation efficiency, reaching 58.44% when supplemented with soluble starch. nih.govnih.govfrontiersin.org When neomycin was the sole carbon source, it achieved a 46.4% degradation rate in 96 hours. nih.govnih.gov
Cupriavidus basilensis : This species, isolated from pharmaceutical wastewater, demonstrated a 50.83% degradation rate with the addition of ammonium (B1175870) sulfate. nih.govnih.govfrontiersin.org Using neomycin as the only carbon source, it degraded 37.6% of the antibiotic in 96 hours. nih.govnih.gov
Table 2: Bacterial Species Involved in Neomycin Degradation
| Bacterial Species | Source of Isolation | Degradation Efficiency (with supplement) | Degradation Efficiency (sole carbon source) | Reference |
|---|---|---|---|---|
| Bacillus velezensis | Mangrove soil | 58.44% (with soluble starch) | 46.4% | nih.govnih.govfrontiersin.org |
| Cupriavidus basilensis | Pharmaceutical wastewater | 50.83% (with ammonium sulfate) | 37.6% | nih.govnih.govfrontiersin.org |
Environmental Factors Influencing Degradation Rates
The efficiency of neomycin biodegradation is significantly influenced by various environmental factors, with nutrient availability being a key determinant.
The presence of additional carbon sources can enhance the degradation of neomycin, a phenomenon known as co-metabolism.
For Bacillus velezensis, the degradation rate of neomycin increased to 58.44% with the addition of soluble starch, compared to 46.4% when neomycin was the sole carbon source. nih.govnih.govfrontiersin.org
Similarly, for Cupriavidus basilensis, supplementing with ammonium sulfate boosted the degradation rate to 50.83%. nih.govnih.govfrontiersin.org When glucose was added as a carbon source, the degradation rate for C. basilensis reached 45.53%. nih.gov
The fungi Trametes versicolor and Rhizoscyphus ericae also showed about 70% neomycin biodegradation under co-metabolic conditions where external nutrients were supplied. researchgate.netresearchgate.net
Table 3: Effect of Carbon Source Supplementation on Neomycin Degradation
| Microorganism | Supplement | Degradation Rate | Reference |
|---|---|---|---|
| Bacillus velezensis | Soluble starch | 58.44% | nih.govnih.govfrontiersin.org |
| Cupriavidus basilensis | Ammonium sulfate | 50.83% | nih.govnih.govfrontiersin.org |
| Cupriavidus basilensis | Glucose | 45.53% | nih.gov |
| Trametes versicolor & Rhizoscyphus ericae | External nutrients (co-metabolism) | ~70% | researchgate.netresearchgate.net |
Adaptation of Microorganisms from Contaminated vs. Pristine Environments
A surprising finding in the study of neomycin bioremediation is the effectiveness of microorganisms isolated from environments without prior exposure to the antibiotic. nih.govnih.govresearchgate.net
Research involving Bacillus velezensis and Cupriavidus basilensis challenged the conventional assumption that antibiotic-degrading microbes primarily originate from polluted environments. nih.govnih.govresearchgate.net Bacillus velezensis, isolated from neomycin-free mangrove soil, adapted to neomycin stress and demonstrated a higher degradation efficiency than Cupriavidus basilensis, which was isolated from neomycin-contaminated pharmaceutical wastewater. nih.govnih.govresearchgate.net
This suggests that microorganisms from pristine environments can possess or develop the necessary enzymatic machinery for neomycin degradation, sometimes outperforming those from contaminated sites. nih.govnih.govresearchgate.net The process of adaptation can be induced in a laboratory setting through gradual acclimatization, where microorganisms are exposed to incrementally increasing concentrations of neomycin. nih.govfrontiersin.org This adaptation is a key area of interest for developing robust microbial strains for bioremediation applications. cefic-lri.org
Potential for Pharmaceutical Wastewater Remediation
The presence of aminoglycoside antibiotics, such as neomycin sulfate, in pharmaceutical wastewater presents a significant environmental challenge due to their recalcitrant nature and potential to foster antibiotic resistance. nih.govtandfonline.com Effluents from pharmaceutical manufacturing are a major source of this contamination. nih.gov Conventional wastewater treatment plants (WWTPs) are often ill-equipped to completely eliminate these complex molecules, necessitating the development of more effective remediation strategies. tandfonline.comresearchgate.net Research has explored several promising avenues for the removal of neomycin from wastewater, including biodegradation, adsorption technologies, and advanced oxidation processes (AOPs).
Biodegradation has emerged as a key pathway for the environmental removal of neomycin. nih.govresearchgate.net While neomycin's stable aminocyclitol ring makes it resistant to cleavage by many microbes, certain fungi and bacteria have demonstrated notable degradation capabilities. nih.govunibas.it Fungi such as the white-rot fungus Trametes versicolor and the ericoid mycorrhizal fungus Rhizoscyphus ericae have been documented to efficiently break down neomycin. nih.govresearchgate.net For instance, studies have shown that Rhizoscyphus ericae can biodegrade neomycin by approximately 60% when it is the sole nutrient source and by 70% under co-metabolic conditions over a week. nih.gov Similarly, Trametes versicolor has been shown to remove about 86% of neomycin in vivo under specific laboratory conditions. tandfonline.com
Recent studies have also identified bacterial species with the ability to degrade neomycin, a significant advancement in microbial remediation research. nih.govnih.gov Cupriavidus basilensis, isolated from pharmaceutical wastewater, and Bacillus velezensis, isolated from mangrove soil, have shown the ability to use neomycin as a sole carbon source. nih.govresearchgate.net Research has demonstrated that co-metabolic conditions can enhance the degradation efficiency. For example, the degradation rate of C. basilensis increased when supplemented with ammonium sulfate, while B. velezensis showed superior efficiency with the addition of soluble starch. nih.govnih.gov Interestingly, microorganisms from environments not previously exposed to neomycin have shown a strong ability to adapt and degrade the antibiotic, sometimes outperforming those from contaminated sites. nih.govresearchgate.net
Adsorption is another effective method for removing neomycin from aqueous solutions. Various materials have been investigated for their potential to adsorb this antibiotic. Carbon nanotubes (CNTs) have demonstrated high efficiency, with removal rates exceeding 90% under optimal conditions. jcbms.org The maximum adsorption capacity for CNTs was found to be 245 mg/g, a significantly higher capacity than many conventional adsorbents. jcbms.org The pH of the solution is a critical factor, with the highest adsorption for CNTs observed at a neutral pH of 7. jcbms.org
Iron oxide (Fe₃O₄) nanoparticles have also been proven to be a highly effective adsorbent for neomycin. jmedchem.comresearchgate.net Under optimized conditions (pH 6, 50 mg adsorbent dose, 10-minute contact time), these nanoparticles achieved a remarkable removal efficiency of 98% for an initial neomycin concentration of 100 ppm. jmedchem.comresearchgate.net The reusability of these magnetic nanoparticles is a key advantage, maintaining high effectiveness for multiple cycles. jmedchem.com
Table 1: Biodegradation of Neomycin by Various Microorganisms
| Microorganism | Source | Initial Neomycin Conc. | Conditions | Degradation/Removal Rate | Duration | Reference |
|---|---|---|---|---|---|---|
| Cupriavidus basilensis | Pharmaceutical Wastewater | 100 mg/L | Sole carbon source | 46.4% | 96 h | nih.govnih.gov |
| Cupriavidus basilensis | Pharmaceutical Wastewater | 100 mg/L | With ammonium sulfate | 50.83% | 96 h | nih.govnih.gov |
| Bacillus velezensis | Mangrove Soil | 100 mg/L | Sole carbon source | 37.6% | 96 h | nih.govnih.gov |
| Bacillus velezensis | Mangrove Soil | 100 mg/L | With soluble starch | 58.44% | 96 h | nih.govnih.gov |
| Trametes versicolor | - | 10 mg/L | In vivo, immobilized on PUF | ~86% | 168 h | tandfonline.com |
| Trametes versicolor | - | 10 mg/L | In vitro, with HBA mediator | ~34% | 168 h | tandfonline.com |
| Rhizoscyphus ericae | - | - | Non co-metabolic | ~60% | 1 week | nih.gov |
| Rhizoscyphus ericae | - | - | Co-metabolic | ~70% | 1 week | nih.gov |
Table 2: Adsorptive Removal of Neomycin from Aqueous Solutions
| Adsorbent | Optimal pH | Initial Neomycin Conc. | Adsorbent Dose | Contact Time | Removal Efficiency | Reference |
|---|---|---|---|---|---|---|
| Carbon Nanotubes (CNTs) | 7 | - | - | - | >90% | jcbms.org |
| Fe₃O₄ Nanoparticles | 6 | 100 ppm | 50 mg | 10 min | 98% | jmedchem.comresearchgate.net |
Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are considered a promising technology for degrading recalcitrant organic compounds like antibiotics. mdpi.come3s-conferences.org AOPs include methods such as ozonation, UV/H₂O₂, and photo-Fenton processes. mdpi.com While these techniques have been successfully applied to other classes of antibiotics, specific research on the degradation of neomycin sulfate using AOPs is an area for further investigation. tandfonline.com Photocatalytic degradation using iron nanoparticles synthesized from plant extracts has also shown potential, with biosynthesized nanoparticles demonstrating greater efficiency than chemically synthesized ones. abap.co.in
Microbial Fuel Cells (MFCs) represent an innovative approach, simultaneously treating wastewater and generating electricity. dntb.gov.ua Studies have demonstrated that MFCs can be used to degrade neomycin sulfate. researchgate.net One study reported an 88% removal of neomycin sulfate at an initial concentration of 20 mg/L, although the efficiency decreased as the initial concentration was raised to 75 mg/L. researchgate.net This indicates the potential of MFCs for both the remediation and monitoring of neomycin in wastewater. researchgate.netdntb.gov.ua
Non Clinical Research Applications of Neomycin Sulfate
Cell Culture Selectable Marker
In the realm of cell culture, neomycin sulfate (B86663) is indispensable for the selection and maintenance of genetically engineered cells. This application is foundational to a vast array of research in molecular biology, genetics, and biotechnology.
Use with neo Selectable Marker Gene
Neomycin sulfate is widely employed as a selective agent for both prokaryotic and eukaryotic cells that have been genetically modified to carry the neo gene. thomassci.comscientificlabs.co.ukscientificlabs.co.uksigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The neo gene, originating from the bacterial transposon Tn5, encodes an enzyme called aminoglycoside 3'-phosphotransferase. nih.gov This enzyme inactivates neomycin and its analog, G418 sulfate, by phosphorylation.
In a typical workflow, a plasmid containing the neo gene alongside a gene of interest is introduced into host cells through transfection or viral infection. When these cells are cultured in a medium containing neomycin sulfate or G418, only the cells that have successfully integrated the plasmid into their genome will survive and proliferate. nih.gov The untransformed cells, lacking the resistance conferred by the neo gene, are eliminated. This powerful selection strategy allows for the isolation and expansion of a pure population of genetically modified cells. sigmaaldrich.comnih.gov
It is important to note that the expression of the neo gene itself can sometimes induce metabolic and gene expression changes in the host cells. nih.gov For instance, studies in NIH-3T3 fibroblasts have shown that neo gene expression can lead to reduced glycolysis and alterations in the expression of genes like procollagen (B1174764) 1 alpha, fibronectin, and c-myc. nih.gov Similarly, in FTO-2B rat hepatoma cells, its expression has been linked to increased levels of P-enolpyruvate carboxykinase and tyrosine aminotransferase mRNA. nih.gov These potential off-target effects should be considered when designing and interpreting experiments using this selection system.
Prevention of Bacterial Contamination in Cell Cultures
Bacterial contamination is a persistent challenge in cell culture, potentially leading to the loss of valuable cell lines and compromising experimental results. Neomycin sulfate, owing to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, is frequently added to cell culture media to prevent such contamination. cellseco.comthermofisher.combiocompare.com It functions by binding to the 30S subunit of bacterial ribosomes, which interferes with protein synthesis and ultimately leads to bacterial cell death. scientificlabs.co.ukscientificlabs.co.uksigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com
Neomycin sulfate is often used in combination with other antibiotics, such as penicillin and streptomycin (B1217042), to provide a wider range of protection. yeasenbio.com For instance, a common formulation known as Penicillin-Streptomycin-Neomycin (PSN) solution offers a robust defense against a variety of common bacterial contaminants. yeasenbio.com While the use of antibiotics in routine cell culture is a topic of debate, they remain a valuable tool for protecting irreplaceable cultures and during specific applications where the risk of contamination is high. thermofisher.com The optimal concentration of neomycin sulfate for preventing contamination should be determined empirically for each cell line, as high concentrations can be toxic to some eukaryotic cells. thermofisher.com
| Application | Mechanism of Action | Commonly Used With |
| Selectable Marker | Inactivation by aminoglycoside 3'-phosphotransferase encoded by the neo gene. | G418 Sulfate |
| Bacterial Contamination Prevention | Binds to the 30S ribosomal subunit, inhibiting protein synthesis. | Penicillin, Streptomycin |
Biochemical Probes and Enzyme Inhibition Studies
Beyond its role in cell selection and contamination control, neomycin sulfate serves as a valuable biochemical tool for investigating specific cellular pathways due to its ability to inhibit certain enzymes and bind to key signaling molecules. thermofisher.kr
Phospholipase C (PLC) Inhibition
Neomycin sulfate is a known inhibitor of Phospholipase C (PLC). chemicalbook.comthermofisher.krmedchemexpress.com It achieves this inhibition by binding to the enzyme's substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), which is an inositol (B14025) phospholipid. chemicalbook.comthermofisher.kr By sequestering PIP2, neomycin prevents PLC from hydrolyzing it into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). This inhibitory action makes neomycin a useful probe for studying the numerous signaling pathways that are dependent on PLC activity. scbt.com The polycationic nature of neomycin facilitates its electrostatic interaction with the negatively charged phosphate (B84403) groups of phospholipids (B1166683), leading to the disruption of their normal function in the cell membrane. scbt.com
Phosphatidylcholine-PLD Activity Modulation
Research has also demonstrated that neomycin sulfate can modulate the activity of phosphatidylcholine-specific phospholipase D (PC-PLD). chemicalbook.comthermofisher.kr This enzyme is involved in the hydrolysis of phosphatidylcholine, a major component of eukaryotic cell membranes, to produce phosphatidic acid and choline. By inhibiting PC-PLD activity, neomycin can influence a variety of cellular processes that are regulated by the products of this reaction. chemicalbook.comthermofisher.kr
Inhibition of DNase I Induced DNA Degradation
An interesting and significant non-clinical application of neomycin is its ability to protect DNA from enzymatic degradation. chemicalbook.comthermofisher.kroconchemicals.ienih.govfishersci.sefishersci.fr Specifically, neomycin sulfate has been shown to inhibit the activity of Deoxyribonuclease I (DNase I), an enzyme that non-specifically cleaves DNA. chemicalbook.comthermofisher.krnih.gov Studies have demonstrated that neomycin B, a component of neomycin sulfate, can completely inhibit the degradation of plasmid DNA by DNase I in vitro at a concentration of 2 mM. nih.gov This protective effect is attributed to the strong affinity of the aminoglycoside antibiotic for nucleic acids. nih.gov This property is particularly relevant in contexts where the integrity of DNA needs to be preserved in environments rich in nucleases. nih.gov
| Enzyme/Process Inhibited | Mechanism of Inhibition | Research Application |
| Phospholipase C (PLC) | Binds to the substrate phosphatidylinositol 4,5-bisphosphate (PIP2). chemicalbook.comthermofisher.kr | Studying PLC-dependent signaling pathways. scbt.com |
| Phosphatidylcholine-PLD | Modulates enzyme activity. chemicalbook.comthermofisher.kr | Investigating signaling pathways involving phosphatidylcholine hydrolysis. |
| DNase I | Binds to DNA, protecting it from enzymatic cleavage. nih.gov | Preserving DNA integrity in nuclease-rich environments. nih.gov |
Calcium Channel Protein Inhibition
Neomycin sulfate has been identified as an inhibitor of voltage-dependent calcium channels in various research models. researchgate.net In studies involving clonal (GH3) pituitary cells, neomycin inhibited both "transient" (ICa,t) and "slowly-inactivating" (ICa,s) calcium currents in a dose-dependent manner, with the slowly-inactivating current showing greater sensitivity. nih.gov This blockade was found to be reversible. nih.gov The inhibitory action of neomycin on calcium channels is attributed to its ability to compete with and displace calcium ions from membrane binding sites that regulate the channels' current and selectivity. nih.gov
Further research has demonstrated that aminoglycosides, including neomycin, can block P/Q-type calcium channels, which are crucial for neurotransmitter release at motor nerve terminals. acs.org In studies on vertebrate nerve terminals, neomycin blocked neurosecretion in a concentration-dependent manner, an effect that could be reversed by increasing the extracellular calcium concentration. researchgate.net This suggests that neomycin's antagonism of neurotransmission is a direct result of its blockade of calcium channels in the nerve terminal. researchgate.net The inhibitory effect of neomycin on calcium channels is a key aspect of its utility in neuroscience research, allowing for the dissection of calcium-dependent signaling pathways.
Table 1: Neomycin Sulfate's Effect on Calcium Channel Currents
| Cell/Tissue Type | Calcium Current Type | Effect of Neomycin Sulfate | Reference |
| Clonal (GH3) Pituitary Cells | Transient (ICa,t) | Inhibition | nih.gov |
| Clonal (GH3) Pituitary Cells | Slowly-inactivating (ICa,s) | Inhibition (more sensitive) | nih.gov |
| Vertebrate Nerve Terminals | General | Blockade of neurosecretion | researchgate.net |
| Motor Neuron Terminals | P/Q-type | Inhibition | acs.org |
Modulation of Platelet Ca2+ Mobilization and PLA2 Activation
Neomycin sulfate has been instrumental in studies of platelet activation by interfering with the signaling cascade that leads to calcium mobilization and the activation of phospholipase A2 (PLA2). This interference is largely due to neomycin's high affinity for phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling phospholipid. nih.gov By binding to PIP2, neomycin prevents its hydrolysis by phospholipase C (PLC), a critical step in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). scientificarchives.com IP3 is responsible for the release of calcium from intracellular stores, and DAG is an activator of protein kinase C (PKC).
Research has shown that concentrations of neomycin in the range of 10⁻⁵ to 10⁻³ M are required to affect the turnover of PIP2 in permeabilized platelets. nih.gov This suggests that a significant portion of PIP2 in the plasma membrane is not readily accessible to neomycin, likely because it is associated with proteins. nih.gov Nevertheless, by sequestering PIP2, neomycin effectively inhibits the downstream signaling events, including calcium mobilization and subsequent PLA2 activation, making it a useful tool for studying these processes in platelets.
Studies on Eukaryotic Cellular Processes
Neomycin sulfate's utility extends to the broader study of eukaryotic cellular processes, where its interactions with signaling molecules and cellular structures provide insights into fundamental biological functions.
Investigation of Cytotoxic Side Effects in Model Systems
Neomycin sulfate has been employed in various in vitro model systems to investigate the mechanisms underlying its cytotoxic effects. labunlimited.com Studies using cultured human keratinocytes have shown that neomycin, as a component of Neosporin G.U. irrigant, did not inhibit cell proliferation. uc.edu However, other studies on different cell lines have demonstrated dose-dependent cytotoxic effects. For instance, in feline embryonic fibroblast cells, neomycin treatment at a concentration of 3000 µg/mL significantly decreased cell viability. researchgate.net
Research into the mechanisms of neomycin-induced cytotoxicity has revealed the involvement of reactive oxygen species (ROS) generation and apoptosis. In HEI-OC1 auditory cells, neomycin-induced cytotoxicity was linked to ROS production, which in turn triggered caspase-8 and caspase-3 activation, leading to apoptosis. wiley.com Similarly, in zebrafish lateral line hair cells, neomycin exposure resulted in acute cell death, associated with the loss of mitochondrial integrity and an increase in mitochondrial calcium and ROS production. biorxiv.org These studies highlight the use of neomycin as a tool to induce and study the pathways of cellular damage and death.
Table 2: Cytotoxic Effects of Neomycin Sulfate in Different Cell Lines
| Cell Line | Neomycin Concentration | Observed Effect | Reference |
| Human Keratinocytes | 40 µg/ml (in Neosporin G.U. irrigant) | No inhibition of proliferation | uc.edu |
| Feline Embryonic Fibroblast (FEA) | 3000 µg/mL | Significant decrease in viability | researchgate.net |
| HEI-OC1 Auditory Cells | Not specified | ROS generation, apoptosis | wiley.com |
| Zebrafish Lateral Line Hair Cells | Not specified | Acute cell death, mitochondrial damage | biorxiv.org |
Platelet-Derived Growth Factor Responses in Fibroblasts
Neomycin sulfate has been utilized to dissect the signaling pathways involved in the response of fibroblasts to platelet-derived growth factor (PDGF). labunlimited.comnih.gov PDGF is a potent mitogen and chemoattractant for fibroblasts, playing a crucial role in processes like wound healing. nih.gov Studies have shown that neomycin can inhibit the mitogenic response of human fibroblasts to PDGF. nih.gov While PDGF stimulates a twofold increase in DNA synthesis, neomycin reduces this response to control levels. nih.gov
Interestingly, both PDGF and neomycin can independently induce similar rapid changes in the actin cytoskeleton of fibroblasts, and their effects are potentiated when used together. nih.gov However, the stimulation of DNA synthesis by PDGF appears to be a separable process from the early cytoskeletal changes. nih.gov The inhibitory effect of neomycin on PDGF-induced DNA synthesis is dose-dependent and occurs within a critical time window, after the first hour but before the twelfth hour of incubation with PDGF. nih.gov This suggests that neomycin interferes with a specific, time-sensitive step in the signaling cascade that leads to cell proliferation.
Extraction of Nuclear Phosphatidylinositol 4,5-Bisphosphate-Interacting Proteins
A significant application of neomycin sulfate in non-clinical research is its use in a proteomic method to identify nuclear proteins that interact with phosphatidylinositol 4,5-bisphosphate (PIP2). labunlimited.comnih.govh1.co This technique is based on the principle that neomycin, a polybasic molecule, binds with high affinity to the negatively charged phosphate groups of phosphoinositides like PIP2. nih.gov This interaction allows neomycin to compete with and displace proteins that are bound to PIP2 within the nucleus. nih.gov
By incubating isolated, intact nuclei with neomycin, researchers can selectively extract a subset of proteins that are potential nuclear PIP2-effector proteins. nih.gov These extracted proteins can then be identified and characterized using techniques like nano liquid chromatography-tandem mass spectrometry. nih.gov This approach has successfully identified numerous nuclear proteins, many of which contain known phosphoinositide-binding domains. nih.gov Functional analysis of these proteins has revealed their involvement in critical nuclear processes such as RNA splicing, chromatin assembly, and DNA topological changes. nih.gov This neomycin-based extraction method has provided valuable insights into the roles of phosphoinositides in regulating nuclear functions. h1.co
Interaction with Phosphatidylinositol 4,5-bisphosphate (PIP2) in Cell Membranes
Neomycin sulfate's interaction with phosphatidylinositol 4,5-bisphosphate (PIP2) in cell membranes is a cornerstone of its application in cell biology research. researchgate.net Neomycin binds with high affinity to PIP2, primarily through electrostatic interactions between its amino groups and the phosphate groups of PIP2. nih.gov This binding has several consequences that are exploited in research settings.
Firstly, neomycin can be used to sequester PIP2, effectively reducing its availability for interactions with other proteins and enzymes. mdpi.com This has been demonstrated in yeast, where neomycin treatment reduces PIP2 availability at the plasma membrane. mdpi.com Secondly, this sequestration can inhibit the activity of enzymes that use PIP2 as a substrate, such as phospholipase C (PLC). mdpi.com By preventing PLC from hydrolyzing PIP2, neomycin blocks the production of second messengers IP3 and DAG, thereby inhibiting downstream signaling pathways. mdpi.com
Furthermore, the binding of neomycin to PIP2 can alter the physical properties of the membrane. In vitro studies have shown that neomycin binding to PIP2 can increase membrane fluidity. mdpi.com The strength of this interaction is significant, with a 10⁻⁶ M concentration of neomycin capable of binding over 50% of the PIP2 in a model bilayer or monolayer. nih.gov This strong and specific interaction makes neomycin a valuable tool for probing the functions of PIP2 in a wide range of cellular processes, including signal transduction, ion channel activation, and exocytosis. researchgate.net
Inhibition of Enzyme-Mediated Glycosaminoglycan (GAG) Degradation
Neomycin sulfate is recognized for its ability to inhibit hyaluronidase (B3051955), an enzyme that degrades hyaluronic acid, a type of glycosaminoglycan (GAG). nih.govnih.govresearchgate.net GAGs are essential components of the extracellular matrix (ECM) in various tissues. nih.govresearchgate.net The degradation of GAGs by enzymes like hyaluronidase can lead to tissue degeneration and failure in certain medical applications. nih.govresearchgate.net Researchers have found that neomycin sulfate can act as an enzymatic inhibitor of polysaccharides, effectively slowing or preventing their enzymatic degradation. researchgate.net This inhibitory property has been leveraged in strategies to enhance the stability of biological tissues. nih.govresearchgate.net
Application in Bioprosthetic Heart Valve Research
A significant application of neomycin's GAG-stabilizing properties is in the field of bioprosthetic heart valves (BHVs). nih.govnih.gov BHVs, typically derived from glutaraldehyde-crosslinked porcine aortic valves or bovine pericardium, have limited durability due to calcification and tissue degeneration. nih.govfrontiersin.org A key factor in this degeneration is the loss of GAGs, as conventional glutaraldehyde (B144438) fixation does not effectively stabilize these molecules. nih.govnih.govnih.gov
To address this, a GAG-targeted fixation method has been developed where neomycin trisulfate is chemically linked to the valve cusps. nih.govnih.gov This is often achieved using carbodiimide (B86325) chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by glutaraldehyde crosslinking. nih.govnih.gov This process results in what is referred to as an NEG-treated group in research studies. nih.govnih.gov
Studies comparing NEG-treated cusps with controls—those treated only with glutaraldehyde (GLUT) or with EDC/NHS followed by glutaraldehyde (ENG)—have shown significant improvements in GAG retention. nih.govnih.gov In vitro, the NEG group demonstrated superior resistance to enzymatic degradation. nih.gov When subjected to enzyme solutions, significantly lower amounts of GAGs were released from NEG cusps compared to GLUT and ENG cusps. nih.gov In vivo studies involving subdermal implantation in rats also confirmed that the NEG group preserved significantly more GAGs. nih.govnih.gov
Crucially, this additional neomycin binding step does not compromise the stability of collagen, the primary structural protein in the valve cusps. nih.govnih.gov The thermal denaturation temperature, a measure of collagen crosslinking, was found to be comparable across NEG, ENG, and GLUT groups. nih.govnih.gov Further research has shown that neomycin-mediated GAG preservation also helps to stabilize elastin (B1584352) and improves resistance to degradation from cyclic fatigue and long-term storage. nih.govresearchgate.net This enhanced stabilization of the extracellular matrix may lead to improved durability and a longer functional life for BHVs. nih.gov
Table 2: Comparison of Fixation Methods on Bioprosthetic Heart Valve Cusps
| Treatment Group | Description | Effect on GAG Retention (In Vitro & In Vivo) | Effect on Collagen Stability | Source |
|---|---|---|---|---|
| GLUT | Glutaraldehyde only (conventional method) | Poor; significant GAG loss | Standard stability | nih.gov, nih.gov |
| ENG | EDC/NHS followed by glutaraldehyde | Partial improvement over GLUT | Comparable to GLUT | nih.gov, nih.gov |
| NEG | Neomycin incorporation with EDC/NHS followed by glutaraldehyde | Significantly improved; almost complete resistance to enzymatic degradation | Comparable to GLUT | nih.gov, nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Amikacin (B45834) |
| Angiogenin |
| 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) |
| Gentamicin |
| Glutaraldehyde |
| Glycosaminoglycans (GAGs) |
| Hyaluronic Acid |
| Kanamycin (B1662678) |
| N-hydroxysuccinimide (NHS) |
| Neomycin Sulfate hydrate (B1144303) |
| Neomycin trisulfate |
| Paromomycin (B158545) |
| Phospholipase C |
| Polyethylene glycol diglycidyl ether |
| Protein kinase C |
| Streptomycin |
| Tannic acid |
| Tyrosine kinase |
Q & A
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
